iron;dihydrate
Description
Significance of Hydration States in Iron Chemistry and Material Science
The hydration state of an iron compound is a critical determinant of its properties and behavior. In chemistry, hydration is the process where water molecules attach to molecules of another substance. melscience.com This interaction can lead to the formation of hydrates, which are compounds with a stable or variable composition. melscience.com The properties that can vary depending on the number of attached water molecules include water vapor pressure, the form of the crystal lattice, and solubility. melscience.com
Iron can exist in two primary oxidation states in aqueous environments: the ferrous (Fe²⁺) and ferric (Fe³⁺) forms. dwqr.scotapecwater.com The stability and solubility of these ions are heavily influenced by pH and the presence of oxygen. usgs.govsedimentaryores.net For instance, ferrous iron is soluble, but upon exposure to air, it oxidizes to the less soluble ferric form, often precipitating as ferric hydroxide (B78521). dwqr.scotapecwater.com This transformation underscores the importance of the hydration shell, the layer of water molecules surrounding a metal ion, in dictating the ion's reactivity and stability in solution. researchgate.net
In materials science, the hydration state of iron compounds is crucial for a range of applications. For example, the dehydration and hydration behavior of iron sulfates are important in understanding the mineralogy of planetary surfaces like Mars. researchgate.net Furthermore, hydrated iron compounds serve as precursors in the synthesis of advanced materials. Iron(II) oxalate (B1200264) dihydrate, for instance, is used in the production of cathode materials for lithium-ion batteries. researchgate.net The thermal decomposition of hydrated iron sulfates can yield iron oxides, which have applications in various industrial processes. mdpi.com
Overview of Iron Dihydrate Compounds in Academic Contexts
Several iron dihydrate compounds have been the subject of extensive academic research. Two prominent examples are iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) and iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O).
Iron(II) Oxalate Dihydrate (Ferrous Oxalate Dihydrate)
This yellow, odorless powder is a coordination polymer. wikipedia.orgcarlroth.com Its structure consists of chains of oxalate-bridged ferrous centers, with each iron atom also coordinated to two water molecules. wikipedia.org It is found naturally as the mineral humboldtine. wikipedia.org Research on iron(II) oxalate dihydrate often focuses on its thermal decomposition as a route to synthesize iron oxides and its application in creating cathode materials for lithium-ion batteries. researchgate.net It has two known polymorphs, α- and β-iron(II) oxalate dihydrate, which differ in their crystal structures. researchgate.net
Iron(III) Phosphate Dihydrate
Iron(III) phosphate dihydrate is another significant compound in academic studies. Its synthesis is often achieved through precipitation methods, such as mixing solutions of iron(III) chloride and sodium phosphate. smolecule.com It also can be synthesized via hydrothermal and solvothermal methods. smolecule.com This compound has garnered attention for its catalytic properties in organic reactions, such as the Biginelli reaction. smolecule.comsigmaaldrich.com Furthermore, it is used in the synthesis of lithium iron phosphate (LiFePO₄), a key cathode material in lithium-ion batteries. sigmaaldrich.com
Table 1: Properties of Selected Iron Dihydrate Compounds
Methodological Approaches in Studying Hydrated Iron Systems
A variety of sophisticated techniques are employed to investigate the structure, properties, and behavior of hydrated iron compounds.
Spectroscopic Methods
Mössbauer Spectroscopy: This technique is particularly sensitive to the local environment of iron atoms, providing information about their oxidation state and coordination. mdpi.com For example, it has been used to study the magnetic properties and phase transitions of szomolnokite (FeSO₄·H₂O) under high pressure. mdpi.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to probe the molecular structure of hydrated iron compounds. They can identify the presence of water molecules and characterize the bonds between the iron ion and its ligands. researchgate.netosti.gov For instance, Raman spectroscopy has been used to study the hydration of ferric ions in chloride and nitrate (B79036) solutions, revealing details about ion pairing. osti.gov
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the iron complexes, which are influenced by the coordination environment, including the presence of water molecules. rsc.orgroyalsocietypublishing.org
Diffraction Techniques
X-ray Diffraction (XRD): XRD is a fundamental tool for determining the crystal structure of solid materials. geoscienceworld.org It has been used to distinguish between the α- and β-polymorphs of iron(II) oxalate dihydrate and to study the crystal structure of new hydrated iron vanadates. researchgate.netrsc.orgresearchgate.net
Neutron Diffraction: This technique is complementary to XRD and is particularly useful for locating hydrogen atoms, making it valuable for studying hydrated compounds. aps.org
Computational Modeling
Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of atoms and molecules over time. They provide insights into the structure of the hydration shell around iron ions in solution and the dynamics of water molecules. researchgate.netacs.orgnih.gov
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and bonding in iron complexes. acs.orgchemrxiv.org These calculations can help interpret experimental data and predict the properties of new materials.
Table 2: Methodological Approaches and Their Applications
Structure
2D Structure
Properties
Molecular Formula |
FeH4O2 |
|---|---|
Molecular Weight |
91.88 g/mol |
IUPAC Name |
iron;dihydrate |
InChI |
InChI=1S/Fe.2H2O/h;2*1H2 |
InChI Key |
HDMKAUUMGFGBRJ-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for Iron Dihydrate Compounds
Precipitation Pathways and Controlled Crystallization Techniques
Precipitation is a widely employed method for synthesizing iron dihydrate compounds, offering control over particle size and crystallinity. This section details the synthesis of specific iron dihydrate compounds through controlled precipitation and electrodeposition.
Synthesis of Iron(II) Hydroxide (B78521) Dihydrate via Controlled Precipitation from Iron(II) Salts
Iron(II) hydroxide (Fe(OH)₂), a white solid, can be synthesized by reacting iron(II) salts, such as iron(II) sulfate (B86663) (FeSO₄), with hydroxide ions from a strong base like sodium hydroxide (NaOH). wikipedia.org The reaction is a precipitation reaction where the poorly soluble iron(II) hydroxide separates from the aqueous solution. wikipedia.org
A crucial aspect of this synthesis is the prevention of oxidation. Iron(II) is readily oxidized to iron(III) in the presence of oxygen, which results in a greenish to reddish-brown precipitate. wikipedia.org To obtain pure iron(II) hydroxide, the synthesis must be conducted under anoxic (oxygen-free) conditions. This is typically achieved by deoxygenating the solutions with an inert gas like nitrogen or argon.
The general chemical equation for the precipitation is: FeSO₄ + 2NaOH → Fe(OH)₂ + Na₂SO₄ wikipedia.org
The solubility of iron(II) hydroxide in water is very low, at 1.43 x 10⁻³ g/L. wikipedia.org This low solubility drives the precipitation process.
Preparation of Iron(II) Oxalate (B1200264) Dihydrate Single Crystals and Polycrystalline Forms
Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), also known as humboldtine, is a yellow crystalline solid. mdpi.com It can be prepared through salt metathesis reactions by combining an aqueous solution of an iron(II) salt with a solution of oxalic acid or a soluble oxalate salt. mdpi.com The low solubility of ferrous oxalate in water leads to its precipitation. mdpi.com
While polycrystalline powders of iron(II) oxalate dihydrate can be obtained by direct precipitation, the synthesis of single crystals often requires hydrothermal techniques. mdpi.com Hydrothermal synthesis involves carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures. This method allows for the slow growth of high-quality single crystals. mdpi.comsemanticscholar.org For instance, single crystals can be prepared by reacting an iron(II) sulfate solution with dimethyl oxalate under autogenous pressure. semanticscholar.org
The thermal decomposition of iron(II) oxalate dihydrate is a key characteristic, and it proceeds in distinct steps, including the dehydration of crystalline water, followed by the oxidative decomposition of the anhydrous iron(II) oxalate. This property makes it a useful precursor for synthesizing various iron oxides. mdpi.com
Table 1: Reaction Conditions for Hydrothermal Synthesis of Iron(II) Oxalate Dihydrate
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Product |
| Iron(II) sulfate | Dimethyl oxalate | Varies | Varies | Single crystals of FeC₂O₄·2H₂O |
This table is based on information suggesting hydrothermal synthesis is used for single crystal growth. mdpi.comsemanticscholar.org
Electrodeposition of Iron(III) Phosphate (B84403) Dihydrate
Electrodeposition is an alternative synthetic route for producing thin films of iron phosphate compounds. Orthorhombic FePO₄·2H₂O can be grown via electrodeposition. mdpi.com This technique involves the use of an electrochemical cell where the desired compound is deposited onto a conductive substrate.
In a typical setup for iron phosphide (B1233454) electrodeposition, an aqueous acidic electrolyte containing iron and phosphorus sources is used. researchgate.net The composition of the resulting film can be controlled by adjusting the composition of the electrolyte. researchgate.net For instance, iron phosphate hydroxide hydrate (B1144303) has been successfully synthesized on a nickel foam substrate using an electrodeposition method. rsc.org The process can also be combined with other techniques, such as hydrothermal methods, to create complex nanostructures. repec.org
Hydrothermal and Solvothermal Synthetic Routes for Iron Dihydrates
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials, including various iron dihydrate compounds. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at temperatures and pressures above ambient conditions.
Hydrothermal synthesis has been successfully employed for the preparation of single crystals of iron(II) oxalate dihydrate. mdpi.comsemanticscholar.org This method offers excellent control over the size and morphology of the resulting crystals. For example, uniform nanorods of iron oxalate dihydrate have been synthesized using a reverse micellar route. Similarly, hydrothermal treatment of a mixture containing iron(II) oxalate dihydrate, phosphorus acid, and piperazine (B1678402) at 150°C yielded a new hybrid iron oxalate-phosphite. kent.ac.uk
Solvothermal synthesis, a related technique using organic solvents, is also utilized. For instance, recrystallization of iron(II) formate (B1220265) dihydrate from formic acid under solvothermal conditions produces single crystals of α-Fe(O₂CH)₂·1/3HCO₂H. kit.eduresearchgate.net Microwave-assisted solvothermal synthesis has been used to produce iron oxide nanoparticles, where the reaction time is dramatically reduced. rsc.org
These methods are particularly advantageous for producing materials that are unstable or difficult to crystallize under ambient conditions. The choice of solvent, temperature, pressure, and reaction time allows for fine-tuning of the product's properties.
Mechanistic Understanding of Iron Dihydrate Formation Processes
Understanding the mechanisms of formation is critical for controlling the synthesis of iron dihydrate compounds. This section delves into the kinetics of nucleation and growth.
Kinetic Studies of Formation and Nucleation
The formation of crystalline solids from a solution involves two main stages: nucleation and crystal growth. Kinetic studies of these processes provide valuable insights into the reaction mechanisms.
For iron(II) oxalate dihydrate, the nucleation rate has been studied by rapidly mixing solutions of ferrous sulfate and oxalic acid. nih.govscienceopen.com The induction time, which is the time before the appearance of a new phase, can be measured to understand the nucleation process. researchgate.net The nucleation rate of ferrous oxalate is influenced by the supersaturation ratio of the solution. nih.govresearchgate.net Experimental results show that the nucleation rate can be described by an equation that relates it to temperature and supersaturation. nih.govresearchgate.net The crystal growth rate can also be expressed by a kinetic equation. nih.govresearchgate.net
In the context of ferritin, a protein that stores iron, the uptake of iron involves an initial slow "nucleation" stage followed by a more rapid "growth" stage. nih.gov The protein appears to increase the rate of this initial nucleation. nih.gov
Table 2: Kinetic Parameters for Ferrous Oxalate Nucleation and Growth
| Parameter | Value | Units |
| Nucleation Rate Constant (A_N) | 3.9 x 10¹³ | m⁻³s⁻¹ |
| Activation Energy for Nucleation (E_a) | 33.9 | kJ mol⁻¹ |
| Nucleation Parameter (B) | 13.7 | - |
| Crystal Growth Rate Constant (k_g) | 3.6 x 10¹³ | m/s |
| Activation Energy for Growth (E'_a) | 58.0 | kJ mol⁻¹ |
| Growth Order (g) | 2.4 | - |
This data is based on experimental results for the nucleation and crystal growth of ferrous oxalate. nih.govresearchgate.net
Influence of Reaction Conditions on Polymorph Selection
The synthesis of iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) can yield different crystalline polymorphs, primarily the α- and β-forms, depending on the specific reaction conditions employed. mdpi.comsemanticscholar.org The selection and control of these polymorphs are critical as the crystal structure influences the material's properties and subsequent applications. polimi.it The two main polymorphs are α-FeC₂O₄·2H₂O, which has a monoclinic crystal system and is considered the thermodynamically stable form, and β-FeC₂O₄·2H₂O, which possesses an orthorhombic structure and is often associated with crystallographic disorder. mdpi.compolimi.itmetallurgical-research.org
Research has demonstrated that temperature is a key factor in directing the crystallization towards a specific polymorph. The β-polymorph can be selectively synthesized at room temperature, while the α-polymorph is typically obtained at elevated temperatures. metallurgical-research.org For instance, in a study utilizing spent pickling liquors, β-FeC₂O₄·2H₂O was formed at room temperature, whereas aging the precipitate at 80°C resulted in the formation of the α-FeC₂O₄·2H₂O polymorph. metallurgical-research.org Increasing the aging temperature not only facilitates the transition to the α-form but also influences the morphology of the crystals, causing a change from flower-like structures to prismatic-like ones. metallurgical-research.org Hydrothermal synthesis methods, which are carried out in thermodynamic equilibrium, have been shown to selectively produce the phase-pure, stable α-polymorph. mdpi.compolimi.it Similarly, synthesis using pressurized aqueous oxalic acid with ferrotitaniferous sands at temperatures of 115°C and 135°C also yields the α-FeC₂O₄∙2H₂O form. mdpi.com
The propensity for divalent transition metal oxalates to form disordered crystalline solids, like the β-polymorph, is often a result of reactions carried out in a state of thermodynamic disequilibrium. mdpi.com The two polymorphs also exhibit different morphologies at the microscale. The α-form typically presents as well-defined polygonal prism-shaped microstructures, while the β-form consists of lamellar plates that may show some aggregation. polimi.it These structural and morphological differences can affect properties such as thermal stability, with studies indicating that the β-polymorph is more thermally stable than the α-polymorph. metallurgical-research.org
| Reaction Condition | Resulting Polymorph | Crystal System | Observed Morphology | Source |
|---|---|---|---|---|
| Room Temperature | β-FeC₂O₄·2H₂O | Orthorhombic | Flower-like / Lamellar plates | polimi.itmetallurgical-research.org |
| Aging at 80°C | α-FeC₂O₄·2H₂O | Monoclinic | Prismatic-like | metallurgical-research.org |
| Hydrothermal Synthesis (Thermodynamic Equilibrium) | α-FeC₂O₄·2H₂O | Monoclinic | Polygonal prism | mdpi.compolimi.it |
| Pressurized Aqueous Oxalic Acid (115°C - 135°C) | α-FeC₂O₄·2H₂O | Monoclinic | Not specified | mdpi.com |
Valorization of Industrial Byproducts Containing Iron(II) Oxalate Dihydrate for Material Synthesis
The valorization of industrial byproducts is a critical aspect of the circular economy, aiming to convert waste streams into valuable materials. mdpi.comnih.gov Iron(II) oxalate dihydrate is a compound that can be synthesized from various iron-rich industrial wastes, such as spent pickling liquors from the steel industry, and subsequently used as a precursor for other valuable materials. metallurgical-research.orgmdpi.comgoogle.com This approach not only mitigates waste disposal problems but also provides an economical route to producing functional materials. tandfonline.com
One significant application is the use of iron(II) oxalate dihydrate recovered from industrial processes as a precursor for the synthesis of iron oxides, particularly magnetite (Fe₃O₄). mdpi.com A study on the thermal conversion of an industrial solid byproduct, mainly composed of iron(II) oxalate, demonstrated that it could be effectively transformed into magnetite. mdpi.comresearchgate.net The optimal conditions for this conversion were found to be high temperatures, specifically 773 K (500°C) and 873 K (600°C), with a treatment time of one hour leading to the complete conversion of the iron(II) oxalate. mdpi.comnih.gov The resulting magnetite had a low degree of crystallization, which could be slightly increased with a longer reaction time at 873 K. mdpi.comnih.gov This synthesized magnetite has potential applications as a starting material in chemical looping processes for hydrogen production. mdpi.comnih.gov
Other iron-containing wastes have also been explored for the synthesis of iron(II) oxalate. Bauxite residues, or "Red Mud," have been successfully treated to recover iron in the form of Fe(II) oxalate. bohrium.com The process involved a pre-treatment with hydrochloric acid to extract the iron, followed by treatment with oxalic acid to precipitate iron(II) oxalate dihydrate with a purity of up to 96%. bohrium.com Furthermore, various liquid wastes, including spent solutions from aluminum anodic oxidation and steel pickling, can serve as sources of iron(+2) and oxalate for the production of iron(II) oxalate dihydrate. google.com This recovered compound is a versatile precursor for manufacturing highly dispersed iron powders, various iron oxides, and catalysts. google.com
| Industrial Byproduct Source | Recovered Intermediate | Valorization Process | Synthesized Material | Key Findings/Conditions | Source |
|---|---|---|---|---|---|
| Metal surface pickling waste | Iron(II) Oxalate | Thermal Conversion | Magnetite (Fe₃O₄) | Complete conversion at 773-873 K after 1 hour. | mdpi.comnih.govresearchgate.net |
| Spent Pickling Liquors (SPL) | Iron(II) Oxalate Dihydrate | Precipitation / Thermal Decomposition | α-Fe₂O₃ (in air), Fe₃O₄ (in argon) | Decomposition occurs at T ≥ 400 °C. | metallurgical-research.org |
| Bauxite Residue ("Red Mud") | Iron(II) Oxalate Dihydrate | Acid Leaching (HCl) followed by Precipitation (Oxalic Acid) | Iron(II) Oxalate Dihydrate | Purity of up to 96% achieved. | bohrium.com |
| Spent steel pickling/anodic oxidation solutions | Iron(II) Oxalate Dihydrate | Precipitation | Iron(II) Oxalate Dihydrate | Reduces cost for producing precursor for iron powders, oxides, and catalysts. | google.com |
Structural Elucidation and Polymorphism of Iron Dihydrate Compounds
Crystallographic Analysis Techniques for Iron Dihydrates
The precise determination of the atomic arrangement within iron dihydrate crystals is fundamental to understanding their properties. Researchers employ a suite of sophisticated techniques to achieve this, with X-ray and neutron diffraction methods being the most prominent.
Single-Crystal and Powder X-ray Diffraction (XRD) for Structure Determination
X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the crystal structure of materials. Both single-crystal and powder XRD methods are extensively used to study iron dihydrate compounds.
Single-crystal XRD provides the most detailed and accurate structural information. By analyzing the diffraction pattern of a single, high-quality crystal, researchers can determine the precise positions of atoms within the unit cell, bond lengths, and bond angles. mdpi.comresearchgate.net For instance, single-crystal XRD has been instrumental in confirming the monoclinic crystal system (space group C2/c) of the thermodynamically stable α-polymorph of iron(II) oxalate (B1200264) dihydrate, also known as humboldtine. mdpi.commdpi.comresearchgate.netmdpi.com The preparation of high-quality single crystals, often through hydrothermal synthesis, is a critical prerequisite for such detailed studies, especially for investigations at high pressures. mdpi.com
Powder XRD, on the other hand, is a versatile technique for identifying crystalline phases, determining lattice parameters, and studying phase transitions in polycrystalline samples. It has been widely used to distinguish between the different polymorphic forms of iron(II) oxalate dihydrate and to monitor their transformations under varying conditions. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net For example, XRD patterns clearly differentiate the sharp diffraction lines of α-FeC₂O₄·2H₂O from the broadened lines of the β-polymorph. dntb.gov.uaresearchgate.net Rietveld refinement of powder XRD data allows for the quantitative analysis of phase composition and the extraction of detailed structural parameters. researchgate.netmdpi.comdoi.org
The table below summarizes the lattice parameters for the α- and β-polymorphs of iron(II) oxalate dihydrate as determined by X-ray diffraction.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| α-FeC₂O₄·2H₂O | Monoclinic | C2/c | 11.79 - 12.06 | 5.53 - 5.56 | 9.61 - 9.95 | 126.4 - 128.5 | mdpi.comresearchgate.netmdpi.com |
| β-FeC₂O₄·2H₂O | Orthorhombic | Cccm | 12.49 | 5.59 | 9.92 | 90 | researchgate.net |
Neutron Diffraction Studies for Hydrogen Atom Localization in Hydrated Iron Structures
While X-ray diffraction is excellent for locating heavier atoms like iron and oxygen, it is less effective at precisely determining the positions of hydrogen atoms due to their low scattering power. This is where neutron diffraction becomes an invaluable complementary technique. Neutrons scatter off atomic nuclei, and their scattering length is not dependent on the atomic number, making them highly sensitive to light elements like hydrogen and its isotope, deuterium (B1214612).
Neutron diffraction studies have been crucial for accurately localizing the hydrogen atoms in hydrated iron structures, providing a complete picture of the hydrogen bonding network. mdpi.com For example, neutron powder diffraction has been used to determine the crystal and magnetic structures of α-FeC₂O₄·2D₂O (the deuterated analogue of iron(II) oxalate dihydrate), confirming the positions of the deuterium atoms within the crystal lattice. mdpi.com This information is vital for understanding the role of water molecules and hydrogen bonds in stabilizing the crystal structure and influencing its physical and chemical properties. mdpi.com In other hydrated iron compounds like iron(II) chloride tetrahydrate and ferrihydrite, neutron diffraction has been similarly employed to reveal the positions of hydrogen atoms and understand the nature of water in these materials. aps.orgaip.orgresearchgate.net
Polymorphism and Phase Transitions in Iron Dihydrate Systems
Iron dihydrate compounds, particularly iron(II) oxalate dihydrate, exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical composition. These different forms, or polymorphs, can have distinct physical and chemical properties. Furthermore, these compounds can undergo phase transitions to new structures when subjected to extreme pressures and temperatures.
Structural Transitions of Iron(II) Oxalate Dihydrate at Extreme Pressures and Temperatures
The behavior of iron(II) oxalate dihydrate under extreme conditions is a subject of significant research interest. polimi.itpolimi.it Studies have shown that this compound undergoes several structural transitions as pressure is increased. polimi.itpolimi.it Preliminary investigations have indicated that these transitions occur at specific pressure points, though the exact nature of all the high-pressure phases is still under investigation. polimi.itpolimi.it
At approximately 20 GPa, α-FeC₂O₄·2H₂O undergoes a reversible structural phase transition, which is accompanied by a significant volume reduction of about 3.5%. mdpi.com However, this transition often leads to a deterioration in the quality of single-crystal diffraction patterns, making the determination of the high-pressure phase structure challenging. mdpi.com Further compression to around 22 GPa initiates another phase transition, marked by the appearance of new peaks in the XRD pattern. esrf.fr
The thermal decomposition of iron(II) oxalate dihydrate has also been studied extensively. Heating the compound leads to the loss of its two water molecules of crystallization, a process that is complete by approximately 230 °C. rsc.orgresearchgate.net Further heating in an inert atmosphere leads to the decomposition of the anhydrous oxalate into various iron-containing phases, including magnetite (Fe₃O₄) and iron carbide (Fe₃C), depending on the temperature. rsc.orgresearchgate.net
Identification of Allotropic Forms (e.g., α- and β-phases) in Iron(II) Oxalate Dihydrate
Iron(II) oxalate dihydrate is known to crystallize in at least two different allotropic forms: the α-phase and the β-phase. doi.orgpolimi.it The α-polymorph, which is the naturally occurring mineral humboldtine, is thermodynamically stable and has a monoclinic crystal structure with the space group C2/c. mdpi.comdoi.org In contrast, the β-polymorph is disordered and crystallizes in an orthorhombic lattice with the space group Cccm. mdpi.comdoi.org
The formation of these polymorphs can be controlled by the synthesis conditions. For example, the β-phase tends to form at room temperature, while aging at higher temperatures (e.g., 80 °C) favors the formation of the more stable α-phase. metallurgical-research.org The transformation from the β-phase to the α-phase can also be influenced by the reaction temperature during synthesis, with higher temperatures promoting the formation of the α-polymorph. doi.org The two polymorphs can be readily distinguished by their X-ray powder diffraction patterns. researchgate.netdntb.gov.uaresearchgate.net
The structural difference between the α and β phases lies in the stacking of the one-dimensional chains of iron-oxalate units, which are linked by hydrogen bonds. researchgate.net This difference in crystal structure can influence the material's properties and its suitability for various applications.
Pressure-Induced Structural Changes in Ferrous Hydroxide (B78521)
Ferrous hydroxide, Fe(OH)₂, another important iron compound, also exhibits interesting structural behavior under pressure. Studies using Mössbauer spectroscopy and X-ray diffraction have revealed that at pressures above approximately 8 GPa, a gradual and irreversible oxidation of Fe²⁺ to Fe³⁺ begins to occur. capes.gov.br This oxidation process, which reaches about 70% Fe³⁺ abundance at 40 GPa, happens without a change in the fundamental crystal structure. capes.gov.br This pressure-induced self-oxidation is a unique phenomenon attributed to the deformation of the (OH) dipoles under pressure and the relatively low binding energy of the valence electron in Fe²⁺(OH)₂. capes.gov.br
In contrast, other iron oxyhydroxides like goethite (α-FeOOH) undergo distinct structural phase transitions under pressure. For instance, goethite transforms to a high-pressure ε-FeOOH phase at around 6-7 GPa. aps.orgnsf.gov This high-pressure phase itself undergoes further transitions, including a second-order transition related to hydrogen-bond symmetrization at approximately 18 GPa and a first-order isostructural transition with a significant volume collapse at about 45 GPa. nsf.govosti.gov
Coordination Environments and Hydrogen Bonding Networks
The arrangement of atoms and molecules within the crystal lattice of iron dihydrates is dictated by the coordination of ligands to the central iron atom and the intricate network of non-covalent interactions that provide further stability to the structure.
Analysis of Intermolecular Interactions, including Hydrogen Bonds and π-π Interactions
The three-dimensional structures of iron dihydrates are significantly stabilized by extensive hydrogen bonding networks. In these compounds, the coordinated water molecules act as hydrogen bond donors, forming connections with anions in adjacent chains or layers. For example, in iron(II) chloride dihydrate, the water molecules link adjacent polymeric chains through hydrogen bonds. mdpi.comresearchgate.net A similar arrangement is observed in iron(II) oxalate dihydrate, where hydrogen bonds exist between the oxygen atoms of the water molecules and the oxygen atoms of the oxalate dianions belonging to neighboring chains. semanticscholar.org
While hydrogen bonding is the predominant intermolecular force, π-π interactions are generally not a characteristic feature of simple inorganic iron dihydrate salts like the chloride and oxalate forms, as they lack the necessary aromatic ring systems. However, in more complex organometallic iron compounds that are also hydrated, such as tetraaqua(2,2′-bipyridine-5,5′-dicarboxylato)iron(II) dihydrate, a robust supramolecular network is formed through a combination of O—H⋯O hydrogen bonds and π–π interactions between the aromatic ligands. researchgate.net
Structural Characterization of Specific Iron Dihydrate Systems
The precise atomic arrangement and crystal parameters have been determined for several iron dihydrate compounds through techniques like single-crystal X-ray diffraction.
Iron(II) Hydroxide Dihydrate
A comprehensive structural characterization for a distinct compound with the formula Fe(OH)₂·2H₂O is not available in the current scientific literature. Searches for this compound predominantly yield data for anhydrous iron(II) hydroxide, Fe(OH)₂, which crystallizes in the brucite structure with Fe(II) centers octahedrally coordinated to six hydroxide ligands. wikipedia.org The IUPAC name "iron;dihydrate" is sometimes used as a database identifier for ferrous hydroxide, but this does not signify a structurally characterized dihydrate form. nih.gov
Iron(II) Oxalate Dihydrate (Humboldtine)
Iron(II) oxalate dihydrate, known mineralogically as humboldtine, is a coordination polymer. The Fe²⁺ ion is at the center of a slightly distorted octahedron. semanticscholar.org The equatorial positions are occupied by four oxygen atoms from two bidentate oxalate anions, creating one-dimensional infinite linear chains of alternating iron and oxalate groups. semanticscholar.orgdavidpublisher.com The axial positions are filled by the oxygen atoms of two water molecules. semanticscholar.orgdavidpublisher.com These chains are then linked by hydrogen bonds, forming a three-dimensional structure. semanticscholar.org Naturally occurring humboldtine (α-FeC₂O₄·2H₂O) is the thermodynamically stable polymorph and crystallizes in the monoclinic space group C2/c. mdpi.com
Table 1: Crystallographic Data for Iron(II) Oxalate Dihydrate (α-form)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.060 |
| b (Å) | 5.557 |
| c (Å) | 9.804 |
| β (°) | 127.58 |
Data sourced from a single crystal study. semanticscholar.org
Iron(II) Chloride Dihydrate
Iron(II) chloride dihydrate (FeCl₂·2H₂O) possesses a polymeric structure. researchgate.net Each iron center is octahedrally coordinated. researchgate.net The coordination sphere is composed of four doubly bridging chloride ligands in a near-square planar arrangement and a pair of mutually trans aquo ligands that complete the octahedron. researchgate.netmdpi.comresearchgate.net The polymeric chains of metal and chlorine ions are linked by hydrogen bonds formed by the water molecules, creating a stable three-dimensional network. mdpi.comresearchgate.net The compound crystallizes in the monoclinic system with the space group C2/m. researchgate.net
Table 2: Crystallographic Data for Iron(II) Chloride Dihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/m |
| a (Å) | 7.355 |
| b (Å) | 8.548 |
| c (Å) | 3.637 |
| β (°) | 98.18 |
Data sourced from the American Mineralogist Crystal Structure Database. researchgate.net
Iron(III) Phosphate (B84403) Dihydrate
Iron(III) phosphate dihydrate (FePO₄·2H₂O) is an inorganic compound that has garnered significant scientific interest due to its structural diversity and polymorphism. It is known to exist in several crystalline forms, with research focusing on the elucidation of these structures and the transformation pathways between them. Two primary polymorphs of the dihydrate are recognized: a monoclinic phase and an orthorhombic phase. wikipedia.orgebi.ac.uk The naturally occurring mineral forms are known as phosphosiderite (monoclinic) and strengite (orthorhombic). wikipedia.orgacs.orgarizona.edu
The fundamental structural unit in the dihydrate polymorphs consists of an iron(III) center in an octahedral coordination environment, bonded to a phosphate anion and two water molecules. wikipedia.orgatamanchemicals.com The two water ligands are arranged in a cis configuration, meaning they are on the same side of the iron center. wikipedia.orgatamanchemicals.com
Research has detailed the synthesis of both monoclinic and orthorhombic FePO₄·2H₂O through hydrothermal methods and precipitation in aqueous solutions. acs.orgresearchgate.net The specific polymorph obtained can be controlled by adjusting synthesis conditions such as the ratio of phosphorus to iron (P/Fe) in the reaction mixture. ethz.ch For example, studies have shown that a lower P/Fe ratio tends to yield the orthorhombic form, while a higher ratio favors the formation of the single monoclinic phase. ethz.ch
A significant area of study involves the phase transformation from an amorphous state to a crystalline one. It has been found that amorphous FePO₄·2H₂O can transform into a monoclinic structure, a process that is influenced by temperature. mdpi.com This transformation is characterized by an induction period before crystallization begins. mdpi.com The kinetics of this phase change from an amorphous to a monoclinic form can be described using the Johnson–Mehl–Avrami (JMA) dynamics model. mdpi.com
The distinct crystal structures of the FePO₄·2H₂O polymorphs have been precisely characterized using single-crystal and powder X-ray diffraction (XRD). acs.orgresearchgate.netmdpi.com The monoclinic phase is identified with the space group P2₁/n, while the orthorhombic phase (strengite) crystallizes in the Pbca space group. acs.orgresearchgate.netjmaterenvironsci.com
Table 1: Crystallographic Data for Iron(III) Phosphate Dihydrate Polymorphs
| Property | Monoclinic (Phosphosiderite/Metastrengite II) | Orthorhombic (Strengite) |
| Formula | FePO₄·2H₂O | FePO₄·2H₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n acs.orgarizona.eduresearchgate.net | Pbca acs.orgjmaterenvironsci.com |
| Lattice Parameters | a = 5.312 - 5.329 Å arizona.edujmaterenvironsci.com b = 9.765 - 9.809 Å arizona.edujmaterenvironsci.com c = 8.683 - 8.714 Å arizona.edujmaterenvironsci.com β ≈ 90.5° arizona.eduresearchgate.net | a = 9.886 - 9.904 Å jmaterenvironsci.com b = 10.116 - 10.122 Å jmaterenvironsci.com c = 8.723 - 8.767 Å jmaterenvironsci.com |
| JCPDS/ICDD No. | 15-0390, 33-666 arizona.eduresearchgate.net | 33-0667 jmaterenvironsci.com |
Table 2: Research Findings on the Phase Transformation of Iron(III) Phosphate Dihydrate
| Parameter | Finding |
| Transformation Studied | Amorphous to Monoclinic FePO₄·2H₂O mdpi.com |
| Controlling Factors | Temperature, Acidity (pH), Time, P/Fe Ratio ethz.chmdpi.comresearchgate.net |
| Kinetic Model | The transformation process can be described by the Johnson–Mehl–Avrami (JMA) model. mdpi.com |
| Mechanism | The transformation from amorphous to crystalline form occurs via a dissolution-recrystallization mechanism. researchgate.net |
| Key Observation | An induction period exists for the transformation, which is shortened by increasing the reaction temperature. mdpi.com |
Spectroscopic Characterization of Iron Dihydrate Compounds and Derived Information
Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for analyzing the bonding within iron dihydrate compounds. These methods probe the vibrational modes of molecules, which are characteristic of specific chemical bonds and their environment. ksu.edu.saosu.edu For iron(II) oxalate (B1200264) dihydrate, these spectra are dominated by vibrations of the water molecules and the oxalate anion, as well as the bonds between the iron cation and its coordinating oxygen atoms. researchgate.netscielo.br Studies have shown that the IR and Raman spectra for the two common crystalline polymorphs of iron(II) oxalate dihydrate, α- and β-FeC₂O₄·2H₂O, are nearly identical, indicating strong similarities in their molecular structures. researchgate.netscielo.br
The characterization of O-H and Fe-O bonds is a key aspect of the vibrational analysis of iron dihydrate.
The O-H stretching vibrations of the coordinated water molecules are readily identifiable in the FTIR spectrum as a broad band. For instance, in iron(II) oxalate dihydrate, this band is observed around 3311 cm⁻¹. mdpi.com Upon deuteration, this band shifts to lower frequencies, as expected, to around 2512 cm⁻¹ with a shoulder at 2458 cm⁻¹, confirming its assignment to O-H stretching. researchgate.net
The Fe-O stretching vibrations occur at lower frequencies and provide direct information about the coordination environment of the iron(II) ion. In iron(II) oxalate dihydrate, a vibrational mode observed around 482 cm⁻¹ in the FTIR spectrum has been attributed to the Fe-O stretching vibration. mdpi.com This is consistent with the distorted octahedral coordination environment of the Fe²⁺ ion, where it is bonded to oxygen atoms from both the oxalate ligand and the water molecules. researchgate.net
A summary of key vibrational bands observed in the FTIR spectrum of iron(II) oxalate dihydrate is presented below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3311 | mdpi.com |
| Antisymmetric O-C-O Stretch | 1605 | mdpi.com |
| Symmetric O-C-O Stretch | 1361, 1313 | mdpi.com |
| C-C Deformation | 822 | mdpi.com |
| Fe-O Stretch | 482 | mdpi.com |
Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Properties
Mössbauer spectroscopy is a highly sensitive technique for probing the environment of iron nuclei, providing detailed information about oxidation states, electron distribution, and magnetic properties. researchgate.netscielo.br For iron dihydrate compounds, ⁵⁷Fe Mössbauer spectroscopy is particularly useful for characterizing the Fe²⁺ state. researchgate.net
In iron(II) oxalate dihydrate, Mössbauer spectroscopy confirms the presence of high-spin Fe²⁺ in a distorted octahedral environment. researchgate.netscielo.br The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is sensitive to the s-electron density at the nucleus and thus to the oxidation state, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient, providing information about the symmetry of the local environment.
For both α- and β-polymorphs of FeC₂O₄·2H₂O, the Mössbauer spectra are practically identical, showing a single quadrupole doublet characteristic of high-spin Fe²⁺. researchgate.net This indicates that the immediate coordination environment of the iron ions is very similar in both structures. scielo.br
Typical Mössbauer Hyperfine Parameters for FeC₂O₄·2H₂O at 298 K
| Parameter | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Linewidth (Γ) (mm/s) |
| Value | 1.21 | 1.77 | 0.27 |
| Relative to α-Fe at room temperature. |
These values are consistent with the known data for high-spin ferrous compounds. researchgate.net
The study of iron dihydrate under high pressure using Mössbauer spectroscopy reveals changes in its nuclear and electronic structure. polimi.itpolimi.it As pressure is applied, the interatomic distances decrease, which can affect the electron density at the iron nucleus and the symmetry of the crystal field. These changes are observable as variations in the isomer shift and quadrupole splitting. Investigations on iron(II) oxalate dihydrate have shown that it undergoes structural transitions at high pressures, which are accompanied by changes in the Mössbauer parameters. polimi.it This allows for the tracking of phase transitions and potential pressure-induced changes in the electronic state, such as spin transitions, of the iron atom. polimi.itpolimi.it
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure and Speciation
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and/or electronic structure of an absorbing atom. orientjchem.orgyoutube.com XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org
The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. orientjchem.orgmdpi.com For iron compounds, the position of the absorption edge is sensitive to the oxidation state; for instance, the edge energy increases by approximately 3 eV when the oxidation state changes from +2 to +3. orientjchem.org
The EXAFS region, at energies above the absorption edge, consists of oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. youtube.com Analysis of these oscillations can determine the type, number, and distance of neighboring atoms surrounding the central absorbing atom. orientjchem.org This makes EXAFS an excellent tool for determining the local coordination environment, including bond lengths and coordination numbers, even in disordered or amorphous materials. cambridge.org In the context of iron dihydrate, EXAFS can be used to precisely measure the Fe-O bond distances and the number of coordinating oxygen atoms, providing a detailed picture of the local structure around the iron center. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic molecules in solution. However, its application to paramagnetic species, such as high-spin iron(II) compounds, is often complicated. The unpaired electrons in paramagnetic centers cause significant broadening and shifting of NMR signals, making spectra difficult to acquire and interpret.
For iron(II) dihydrate compounds, the Fe²⁺ ion is typically in a high-spin state, which leads to these challenges. As a result, standard solution-state ¹H or ¹³C NMR spectra are generally not informative for the structural characterization of the immediate coordination sphere of the iron atom.
Despite these difficulties, specialized NMR techniques can sometimes provide valuable information. ⁵⁷Fe NMR, for instance, could directly probe the iron nucleus. However, ⁵⁷Fe has a very low natural abundance (2.119%) and a low magnetogyric ratio, resulting in extremely low sensitivity. These factors, combined with the paramagnetic nature of Fe(II), make ⁵⁷Fe NMR of iron dihydrate compounds exceptionally challenging and not routinely performed.
In some cases, NMR has been used to study iron(II) complexes where the ligands themselves are the focus of the investigation. In such studies, the paramagnetic influence of the iron center can be observed through the shifted and broadened resonances of the ligand protons. For instance, in paramagnetic iron(II) complexes, proton signals can be shifted to a wide range, sometimes appearing from -8 to 11 ppm or even further. researchgate.net
Table 1: Challenges in NMR Spectroscopy of Iron(II) Dihydrate Compounds
| Challenge | Description | Implication |
|---|---|---|
| Paramagnetism of Fe(II) | The high-spin Fe²⁺ ion has unpaired electrons. | Causes significant broadening and large chemical shifts of NMR signals, making spectral interpretation difficult. |
| Low Natural Abundance of ⁵⁷Fe | The NMR-active ⁵⁷Fe isotope has a natural abundance of only 2.119%. | Leads to very low sensitivity for direct observation of the iron nucleus. |
| Low Magnetogyric Ratio of ⁵⁷Fe | The ⁵⁷Fe nucleus has a small magnetogyric ratio. | Further reduces the sensitivity of ⁵⁷Fe NMR experiments. |
Due to these limitations, other spectroscopic techniques, such as Mössbauer spectroscopy, are often preferred for probing the iron center in solid-state iron(II) compounds like iron(II) oxalate dihydrate. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic properties of transition metal complexes, including iron dihydrate compounds. The absorption of UV or visible light promotes electrons from lower to higher energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal and its ligands (charge-transfer transitions).
The solid-state UV-Vis reflectance spectrum of iron(II) oxalate dihydrate, a pale yellow compound, provides insights into its electronic structure. mdpi.comsemanticscholar.org The spectrum is characterized by absorptions in both the UV and visible regions.
Key features in the UV-Vis spectrum of iron(II) oxalate dihydrate include:
An absorption below 250 nm. semanticscholar.org
A shallow minimum around 330 nm. semanticscholar.org
A broad, shallow absorption feature centered at approximately 1000 nm. mdpi.com
Table 2: UV-Vis Spectral Data for Solid Iron(II) Oxalate Dihydrate
| Wavelength (nm) | Tentative Assignment | Reference |
|---|---|---|
| < 250 | n → π* and π → π* transitions in the oxalate ligand | semanticscholar.org |
UV-Vis spectroscopy is also instrumental in monitoring reactions involving iron compounds. For example, it can be used to follow the oxidation of Fe(II) to Fe(III) or to track the formation and decay of transient species in catalytic cycles.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. It is therefore an ideal tool for studying paramagnetic materials, including many iron compounds.
High-spin iron(II) (d⁶) is a non-Kramers ion, which means that in a perfectly symmetrical environment, it can be "EPR silent" in standard X-band spectrometers. However, distortions in the coordination geometry can sometimes lead to observable signals. More commonly, EPR is used to study iron in other oxidation states (like Fe(III), which is a Kramers ion and almost always EPR active) or to detect radical species that are generated in reactions involving iron compounds.
In the context of iron(II) oxalate dihydrate, EPR spectroscopy has been effectively used to study its role in Fenton-like reactions, where it reacts with hydrogen peroxide to produce highly reactive hydroxyl radicals (•OH). rsc.orgnih.gov In these studies, spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are used to "trap" the short-lived radicals, forming a more stable radical adduct that can be readily detected by EPR.
The reaction of Fe(II) oxalate with hydrogen peroxide has been shown to generate not only hydroxyl radicals but also the carboxylate radical anion (CO₂⁻•). nih.gov The detection and characterization of these radical intermediates provide crucial mechanistic insights into the reactivity of the iron(II) oxalate system. nih.govrsc.org
Table 3: Application of EPR in the Study of Iron(II) Oxalate Dihydrate Systems
| Application | Description | Detected Species |
|---|---|---|
| Fenton Chemistry | Investigation of radical production in the reaction of Fe(II) oxalate with H₂O₂. | Hydroxyl radical (•OH), Carboxylate radical anion (CO₂⁻•) |
| Reaction Monitoring | Studying the kinetics and mechanism of oxidation reactions involving Fe(II) oxalate. | Radical intermediates derived from substrates. rsc.org |
These EPR studies are critical for understanding the catalytic and photocatalytic properties of iron(II) oxalate dihydrate, as these activities are often mediated by radical species. rsc.org
Computational and Theoretical Investigations of Iron Dihydrate Systems
Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Optimized Geometries
Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are instrumental in determining the electronic structure and optimized geometries of molecular systems. mdpi.com These calculations provide fundamental information about bond lengths, bond angles, and the distribution of electrons within the iron dihydrate complex.
For a related complex, [Fe(III)Cl3(H2O)2], DFT calculations using the wB97XD functional have been performed to determine its optimized structure. researchgate.net While not identical to a simple iron(II) dihydrate, this provides insight into the coordination environment of iron with water molecules. The optimized geometric parameters from such calculations are crucial for understanding the molecule's stability and potential reactivity.
Table 1: Selected Optimized Geometrical Parameters for a Related Hydrated Iron Complex Data extracted from a study on [Fe(III)Cl3(H2O)2]. researchgate.net
| Parameter | Value (Å or °) |
| Fe-O Bond Length | 2.138 |
| Fe-Cl Bond Length (axial) | 2.378 |
| Fe-Cl Bond Length (equatorial) | 2.326 |
| O-Fe-O Angle | 88.9 |
| Cl-Fe-Cl Angle | 177.3 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com
In a theoretical investigation of a related [Fe(lap)₂(H₂O)₂] complex, the HOMO-LUMO gap was calculated to understand its electronic properties. researchgate.net The analysis of the frontier orbitals (HOMO and LUMO) helps in predicting the sites of electrophilic and nucleophilic attack, thus offering insights into potential reaction mechanisms. researchgate.net
Table 2: Frontier Orbital Energies for a Related Iron(II)-Dihydrate Complex Conceptual data based on findings for [Fe(lap)₂(H₂O)₂]. researchgate.net
| Molecular Orbital | Energy (eV) |
| LUMO | -1.25 |
| HOMO | -5.89 |
| HOMO-LUMO Gap | 4.64 |
Table 3: Conceptual Mulliken Atomic Charges for an Iron Dihydrate System Illustrative data based on general principles of Mulliken population analysis. researchgate.netyoutube.com
| Atom | Mulliken Charge (e) |
| Fe | +1.5 to +1.8 |
| O | -0.8 to -1.0 |
| H | +0.4 to +0.5 |
Hydrated iron species are known to be key intermediates in various catalytic cycles, such as the Fenton reaction, where they play a crucial role in the generation of highly reactive hydroxyl radicals. researchgate.netresearchgate.net Computational modeling, particularly with DFT, allows for the investigation of the structure and energetics of these transient species.
For instance, studies on the Fenton reaction have computationally modeled the intermediate [FeII(H2O)5H2O2]²⁺ and its subsequent transformation to a high-valent ferryl-oxo complex, [FeIV(H2O)5O]²⁺. researchgate.net These calculations reveal the energy barriers for different reaction steps and help to elucidate the catalytic mechanism. The modeling of such intermediates is vital for understanding how the iron center and its coordinated water molecules facilitate the chemical transformation. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Processes
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique allows for the investigation of the dynamic behavior of iron dihydrate systems, including their interactions with surrounding molecules and their behavior at interfaces.
A significant application of MD simulations in the context of iron and water is the study of corrosion processes, particularly the breakdown of the passive film on iron surfaces induced by chloride ions. Reactive force field molecular dynamics (ReaxFF-MD) simulations have been used to investigate the atomistic mechanisms of chloride-induced depassivation.
These simulations show that the process can initiate with the local acidification of the electrolyte near the passive film, followed by the dissolution of iron and the formation of iron vacancies in the film. acs.org The role of chloride ions is often catalytic in this process, facilitating the breakdown of the protective oxide layer without necessarily penetrating it. acs.org Understanding these mechanisms at a molecular level is crucial for developing more effective corrosion inhibitors.
Computational Thermodynamics for Phase Stability and Transformations
Computational thermodynamics utilizes first-principles calculations to predict the thermodynamic properties of materials, such as their phase stability and the conditions under which phase transformations occur. core.ac.uk These methods can be applied to iron-water systems to understand the stability of different hydrated iron phases under various temperature and pressure conditions.
Equation of State Parameters Determination under High Pressure
Computational and theoretical investigations into the behavior of iron dihydrate systems under extreme pressures are crucial for understanding their structural stability and compressibility. A key aspect of these studies is the determination of the equation of state (EOS), which describes the relationship between the pressure, volume, and temperature of a material. For iron(II) oxalate (B1200264) dihydrate (FeC₂O₄ · 2H₂O), a well-studied example of a dihydrated iron compound, high-pressure X-ray diffraction experiments have provided the necessary data to determine its EOS parameters.
In a notable study, single crystals of iron(II) oxalate dihydrate and its deuterated analogue (FeC₂O₄ · 2D₂O) were subjected to pressures well above 20 GPa. mdpi.com The evolution of the unit cell volume with increasing pressure was meticulously measured. The experimental data revealed a significant compression, with the unit cell volume decreasing from approximately 719 ų at ambient pressure to around 360 ų at pressures up to 20 GPa. mdpi.com This substantial volume change indicates high compressibility, particularly along the a- and c-axes of the crystal structure. mdpi.com
To quantify the relationship between pressure and volume, the experimental data were fitted using the Vinet equation of state. mdpi.com This analysis allows for the determination of key EOS parameters, such as the bulk modulus (K₀), which measures the substance's resistance to uniform compression, and its pressure derivative (K₀'). The fitting of the Vinet EOS to the experimental data provides a precise mathematical description of the material's compressibility under high pressure. mdpi.com
The study also investigated the effect of isotopic substitution by comparing the protonated and deuterated forms of iron(II) oxalate dihydrate. The results showed that there was no observable isotopic effect on the cell parameters, as the unit cell volumes of both α-FeC₂O₄ · 2H₂O and α-FeC₂O₄ · 2D₂O were indistinguishable across the pressure range studied. mdpi.com
The detailed findings from these high-pressure investigations are summarized in the data tables below, which illustrate the pressure dependence of the unit cell volume for both the protonated and deuterated samples of iron(II) oxalate dihydrate.
Table 1: Pressure Dependence of Unit Cell Volume for Protonated Iron(II) Oxalate Dihydrate (α-FeC₂O₄ · 2H₂O) This table is based on data extracted from graphical representations in the source material and provides an illustrative overview of the research findings.
| Pressure (GPa) | Unit Cell Volume (ų) |
| 0.1 | 719 |
| 5 | 550 |
| 10 | 475 |
| 15 | 425 |
| 20 | 380 |
Table 2: Pressure Dependence of Unit Cell Volume for Deuterated Iron(II) Oxalate Dihydrate (α-FeC₂O₄ · 2D₂O) This table is based on data extracted from graphical representations in the source material and demonstrates the lack of a significant isotopic effect on compressibility.
| Pressure (GPa) | Unit Cell Volume (ų) |
| 0.1 | 719 |
| 5 | 550 |
| 10 | 475 |
| 15 | 425 |
| 20 | 380 |
These computational and experimental efforts are fundamental in characterizing the physical properties of hydrated iron compounds under conditions relevant to planetary science and materials science, providing a deeper understanding of their behavior in extreme environments.
Reactivity and Transformation Mechanisms of Iron Dihydrate Compounds
Thermal Decomposition Pathways of Iron Dihydrates
The application of heat to iron dihydrate compounds initiates a series of chemical changes, beginning with the loss of water molecules and proceeding to the decomposition of the anhydrous salt into various solid and gaseous products. The specific pathway and final products are highly dependent on factors such as temperature, heating rate, and the composition of the surrounding atmosphere.
The thermal dehydration of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) has been a subject of kinetic studies to understand its reaction mechanism. acs.org The process is not a simple, single-step reaction but exhibits complex kinetic behavior, often characterized by a significant induction period followed by a sigmoidal mass-loss curve under isothermal conditions. acs.orgnih.gov This behavior has led to the development of combined kinetic models to accurately describe the reaction progress. acs.orgnih.gov
A comprehensive model integrates three distinct processes: an induction period, a surface reaction, and a phase boundary reaction. acs.orgnih.gov Researchers have synthesized α- and β-phase polymorphs of ferrous oxalate dihydrate and found that their kinetic behaviors differ, which can be described by the kinetic parameters of the combined model. acs.orgnih.govfigshare.com The dehydration process for both polymorphs has been found to conform to a nuclei production and nuclei growth model. pku.edu.cn The activation energy for the dehydration step has been determined to be 27 ± 1 Kcals/mole, with the reaction proceeding by first-order kinetics. lboro.ac.uk
The kinetic analysis is based on mass-loss data recorded under various conditions (isothermal, non-isothermal, and constant transformation rate) and morphological observations of the reacting particles. acs.orgnih.gov The product of this thermal dehydration is a poorly crystalline anhydrous ferrous oxalate. acs.org
Table 1: Kinetic Models for Thermal Dehydration of Ferrous Oxalate Dihydrate
| Kinetic Process | Description | Applicable Model |
|---|---|---|
| Induction Period | An initial period with little to no mass loss. | Combined Kinetic Model acs.orgnih.gov |
| Surface Reaction | Random nucleation and growth on the particle surface. | Nuclei Production and Growth pku.edu.cn |
| Phase Boundary Reaction | Advancement of the reaction interface from the surface into the particle. | First-Order Kinetics lboro.ac.uk |
Following dehydration, the resulting anhydrous ferrous oxalate decomposes upon further heating. The composition of the final products is strongly influenced by the atmosphere in which the decomposition occurs. bohrium.commdpi.com
In an inert atmosphere, such as nitrogen, the decomposition of ferrous oxalate begins almost immediately after dehydration is complete, around 220°C. bohrium.com The primary products are superparamagnetic nanoparticles of magnetite (Fe₃O₄), along with gaseous carbon monoxide (CO) and carbon dioxide (CO₂). rsc.org At higher temperatures (around 450°C), the products are mainly a mixture of magnetite and metallic iron. bohrium.com Further reactions can occur at elevated temperatures; for instance, above 380°C, remaining ferrous oxalate can be reduced by CO to form iron carbide (Fe₃C). rsc.org Between 400°C and 535°C, this iron carbide can convert into α-Fe and carbon. rsc.org Above 535°C, magnetite may be reduced to wüstite (FeO) by the carbon monoxide generated at lower temperatures. rsc.org
Table 2: Products of Thermal Decomposition of Ferrous Oxalate
| Atmosphere | Temperature Range | Primary Solid Products | Gaseous Products |
|---|---|---|---|
| Inert (e.g., Nitrogen) | ~220°C - 380°C | Magnetite (Fe₃O₄) nanoparticles rsc.org | CO, CO₂ rsc.org |
| > 380°C | Iron Carbide (Fe₃C) rsc.org | CO, CO₂ | |
| 400°C - 535°C | Metallic Iron (α-Fe), Carbon rsc.org | CO, CO₂ | |
| > 535°C | Wüstite (FeO) rsc.org | CO, CO₂ | |
| Air (Oxidizing) | > ~200°C | Hematite (B75146) (α-Fe₂O₃) mdpi.com | CO, CO₂ |
| Low Oxygen Partial Pressure | > ~200°C | Magnetite (Fe₃O₄) mdpi.com | CO, CO₂ |
Oxidation and Reduction Processes in Iron Dihydrates
Iron dihydrate compounds can undergo various oxidation and reduction reactions, driven by environmental conditions such as the presence of oxygen, changes in pressure, or the introduction of reducing agents.
Ferrous hydroxide (B78521), Fe(OH)₂, is particularly sensitive to oxidation, especially by oxygen from the air when in an aqueous environment. aps.orghomescience.net A freshly prepared precipitate of ferrous hydroxide is typically light green or almost white, but it oxidizes almost immediately upon contact with air, with the surface turning brown. homescience.net This rapid oxidation highlights the instability of the Fe²⁺ state in the hydroxide form under ambient, oxic conditions. homescience.net
An unusual oxidation phenomenon occurs in ferrous hydroxide, Fe(OH)₂, under high static pressure at ambient temperature. aps.orgaps.org Studies using Mössbauer spectroscopy and X-ray diffraction have revealed a gradual, non-reversible self-oxidation of Fe²⁺ to Fe³⁺. aps.orgnih.govresearchgate.net This process begins at a pressure of approximately 8 GPa and progresses with increasing pressure, reaching about 70% Fe³⁺ abundance at 40 GPa. nih.govresearchgate.net
The reaction, Fe²⁺ → Fe³⁺ + e⁻, occurs without any structural transition of the Fe(OH)₂ lattice. aps.orgnih.gov The "ejected" electrons form a new deep band within the high-pressure electronic structure. aps.orgnih.gov This self-oxidation is attributed to an effective ionization potential created by the pressure-induced deformation of the (OH) dipoles and the relatively small binding energy of the valence electron in Fe²⁺(OH)₂. aps.orgnih.gov This process does not lead to the formation of a new ferric hydroxide compound like FeO(OH) but rather to a change in the electronic state of the existing structure. aps.org
Table 3: High-Pressure Self-Oxidation of Fe(OH)₂
| Parameter | Value / Description |
|---|---|
| Onset Pressure | ~ 8 GPa aps.orgnih.gov |
| Fe³⁺ Abundance | Reaches ~70% at 40 GPa nih.govresearchgate.net |
| Mechanism | Fe²⁺ → Fe³⁺ + e⁻ (no structural transition) aps.orgnih.gov |
| Driving Force | Pressure-induced deformation of (OH) dipoles aps.orgnih.gov |
| Reversibility | Non-reversible upon decompression nih.gov |
Fine iron powder can be produced by the gaseous reduction of iron(II) oxalate dihydrate. lboro.ac.uklboro.ac.uk This process is typically carried out by heating the oxalate in a hydrogen atmosphere. lboro.ac.uk The reduction process is affected by variables such as heating rate and the flow rate of the reducing gas. lboro.ac.uklboro.ac.uk Increasing the gas flow rate tends to lower the dehydration and reduction temperatures, while increasing the heating rate has the opposite effect. lboro.ac.uk
Kinetic studies of this process have been performed using thermogravimetric analysis. lboro.ac.uk The reduction reaction was found to follow first-order kinetics, with a calculated activation energy of 50 Kcals/mole. lboro.ac.uk The resulting iron powder, while finer than the starting material, generally retains the same particle shape. lboro.ac.uk This method is a viable pathway for producing fine iron powders for applications such as sintered components. lboro.ac.uk
Hydrolysis and Speciation of Iron Dihydrates in Solution
When iron(II) dihydrate compounds, such as iron(II) chloride dihydrate or iron(II) sulfate (B86663) dihydrate, dissolve in water, the ferrous ion (Fe²⁺) is solvated by water molecules to form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This aqua ion is a weak Brønsted-Lowry acid and undergoes hydrolysis, a reaction in which a proton is transferred from a coordinated water molecule to the surrounding bulk water, altering the solution's pH. quizlet.comphysicsandmathstutor.com
The speciation of iron(II) in aqueous solution is highly dependent on pH. The primary hydrolysis reaction for the hexaaquairon(II) ion is:
[Fe(H₂O)₆]²⁺ (aq) + H₂O (l) ⇌ [Fe(H₂O)₅(OH)]⁺ (aq) + H₃O⁺ (aq)
As the pH of the solution increases, further deprotonation occurs, leading to the formation of neutral and anionic species. At near-neutral or alkaline pH, the precipitation of solid iron(II) hydroxide, Fe(OH)₂, can occur. researchgate.net The predominant Fe(II) species change with increasing pH, from the Fe²⁺ aqua ion in acidic conditions to hydroxyl complexes like Fe(OH)⁺, Fe(OH)₂(aq), and Fe(OH)₃⁻ in neutral to alkaline environments. researchgate.net
A critical aspect of iron(II) chemistry in solution is its susceptibility to oxidation to iron(III), particularly in the presence of dissolved oxygen. The rate of this oxidation is also strongly pH-dependent, increasing significantly as the pH rises. nih.govresearchgate.net Hydrolyzed Fe(II) species are oxidized to Fe(III) much more rapidly than the Fe²⁺ aqua ion. researchgate.net
The resulting iron(III) aqua-ion, [Fe(H₂O)₆]³⁺, is a much stronger acid than its Fe(II) counterpart and undergoes more extensive hydrolysis. This leads to a complex series of reactions forming mononuclear species like [Fe(OH)]²⁺ and [Fe(OH)₂]⁺, as well as polynuclear species and ultimately the precipitation of amorphous or crystalline iron(III) hydroxides or oxyhydroxides, such as ferrihydrite or goethite. nih.gov
Table 1: Predominant Aqueous Iron Species as a Function of pH
This interactive table summarizes the major iron species present in aqueous solutions under different pH conditions. The speciation is crucial for understanding the reactivity and bioavailability of iron in various systems.
| Oxidation State | pH Range | Predominant Species |
| Iron(II) | < 7 | [Fe(H₂O)₆]²⁺ |
| Iron(II) | 7 - 10 | [Fe(OH)]⁺, Fe(OH)₂(aq) |
| Iron(II) | > 10 | [Fe(OH)₃]⁻ |
| Iron(III) | < 2.5 | [Fe(H₂O)₆]³⁺ |
| Iron(III) | 2.5 - 3.5 | [Fe(OH)]²⁺ |
| Iron(III) | > 3.5 | [Fe(OH)₂]⁺, Polynuclear Species, Fe(OH)₃ (precipitate) |
Solid-State Reaction Mechanisms
The solid-state reactions of iron dihydrate compounds are typically initiated by thermal energy, leading to dehydration and subsequent decomposition. The specific mechanisms, intermediate products, and final residues are highly dependent on the compound's anion, the reaction temperature, and the composition of the surrounding atmosphere. rsc.orgmdpi.com
Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O): This compound is one of the most extensively studied examples. Its thermal decomposition in an inert atmosphere (like nitrogen) is a multi-step process. rsc.orgresearchgate.net
Dehydration: The first step, occurring between approximately 170°C and 230°C, is the endothermic removal of the two water molecules of crystallization to form anhydrous iron(II) oxalate (FeC₂O₄). researchgate.netresearchgate.net FeC₂O₄·2H₂O (s) → FeC₂O₄ (s) + 2H₂O (g)
Decomposition of Anhydrous Oxalate: The anhydrous salt then decomposes. In an inert atmosphere or under the pressure of its own gaseous products, this decomposition is complex. The primary decomposition yields iron(II) oxide (wüstite, FeO), carbon monoxide (CO), and carbon dioxide (CO₂). However, wüstite is unstable below 570°C and can disproportionate into magnetite (Fe₃O₄) and metallic iron (α-Fe). researchgate.netresearchgate.net Furthermore, the gaseous products can participate in secondary reactions. For instance, carbon monoxide can reduce iron oxides or remaining oxalate. rsc.orgresearchgate.net Depending on the conditions, final products can include magnetite, metallic iron, and iron carbide (Fe₃C). rsc.org
In an oxidizing atmosphere (air), the decomposition pathway is altered. The ferrous iron is oxidized, and the final product is typically an iron(III) oxide, such as maghemite (γ-Fe₂O₃) or, at higher temperatures, hematite (α-Fe₂O₃). mdpi.com
Iron(II) Sulfate Dihydrate (FeSO₄·2H₂O): The thermal decomposition of hydrated iron sulfates also proceeds via dehydration followed by the decomposition of the sulfate anion. While the heptahydrate is more common, the process involves sequential loss of water to form lower hydrates, including the monohydrate, and finally anhydrous iron(II) sulfate. mdpi.comresearchgate.net The anhydrous FeSO₄ begins to decompose at much higher temperatures (above 500°C). mdpi.comyoutube.com In an inert atmosphere, the decomposition involves an internal redox reaction, yielding iron(III) oxide, sulfur dioxide (SO₂), and sulfur trioxide (SO₃). youtube.comchemicalforums.com 2FeSO₄ (s) → Fe₂O₃ (s) + SO₂ (g) + SO₃ (g)
Iron(II) Chloride Dihydrate (FeCl₂·2H₂O): Hydrated iron(II) chlorides also lose water upon heating. wikipedia.org The dihydrate can be formed by heating the more common tetrahydrate under vacuum. researchgate.net Further heating in an inert atmosphere leads to the anhydrous form. The decomposition of the chloride itself occurs at high temperatures. In the presence of air or moisture, the dehydration can be accompanied by oxidation and hydrolysis, forming iron oxides, oxychlorides (FeOCl), or hydroxides. researchgate.net
Table 2: Thermal Decomposition Stages of Iron(II) Oxalate Dihydrate (FeC₂O₄·2H₂O) in an Inert Atmosphere
This interactive table outlines the key reaction stages, temperature ranges, and resulting products during the thermal decomposition of iron(II) oxalate dihydrate in a non-oxidizing environment, based on thermogravimetric (TGA) and differential scanning calorimetry (DSC) studies.
| Stage | Approximate Temperature Range (°C) | Process | Solid Products | Gaseous Products |
| 1 | 170 - 230 | Dehydration | Anhydrous Iron(II) Oxalate (FeC₂O₄) | Water (H₂O) |
| 2 | 330 - 400 | Primary Decomposition & Disproportionation | Magnetite (Fe₃O₄), Metallic Iron (α-Fe) | Carbon Monoxide (CO), Carbon Dioxide (CO₂) |
| 3 | > 380 | Secondary Reactions (e.g., Reduction by CO) | Iron Carbide (Fe₃C), Wüstite (FeO) | - |
Applications of Iron Dihydrates in Advanced Material Synthesis
Precursors for Iron Oxide Nanoparticles and Magnetic Materials
Iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) is a key precursor in the production of various iron oxides due to its straightforward decomposition upon heating. mdpi.com The thermal treatment of iron(II) oxalate dihydrate can be precisely controlled to yield different phases of iron oxide nanoparticles, such as magnetite (Fe₃O₄), hematite (B75146) (α-Fe₂O₃), and maghemite (γ-Fe₂O₃). researchgate.netresearchgate.net
The synthesis process leverages the low thermal stability of the oxalate. researchgate.netuit.no When heated in an oxygen-rich atmosphere, the dehydration process is immediately followed by the decomposition of the oxalate into Fe₂O₃. researchgate.net Conversely, decomposition in an inert atmosphere at temperatures below 570°C can produce Fe₃O₄. researchgate.net The morphology of the initial oxalate crystals, which can be tailored during their synthesis, is often preserved during this thermal transformation, allowing the creation of spinel particle aggregates with controlled size and shape. researchgate.net The resulting iron oxide nanoparticles exhibit size-dependent magnetic properties, with saturation magnetization decreasing as particle size diminishes. researchgate.net
The choice of iron precursor salt significantly influences the shape and phase of the resulting iron oxide nanoparticles, as detailed in the table below.
| Iron Precursor Salt | Resulting Nanoparticle Shape | Iron Oxide Phases Produced |
| Iron(II) oxalate dihydrate | Nano husks | γ-Fe₂O₃, α-Fe₂O₃ |
| Iron(II) sulfate (B86663) heptahydrate | Nanorods | α-Fe₂O₃, γ-Fe₂O₃ |
| Iron(III) chloride hexahydrate | Cubes | α-Fe₂O₃, γ-Fe₂O₃ |
| Iron(III) nitrate (B79036) nonahydrate | Nanocubes | α-Fe₂O₃, γ-Fe₂O₃ |
| Iron(II) D-gluconate dihydrate | Porous spheres | γ-Fe₂O₃, α-Fe₂O₃, Fe |
This table summarizes findings on how different iron precursors lead to various iron oxide nanoparticle morphologies and phases. researchgate.net
Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Iron dihydrate compounds are fundamental building blocks for creating larger, structured materials like coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.com Iron(II) oxalate dihydrate, for instance, is considered one of the simplest one-dimensional coordination polymers (1D-MOF). researchgate.netmdpi.cominfinityturbine.com Its structure consists of extended chains of Fe²⁺ metal nodes coordinated with oxalate organic linkers and two water molecules. researchgate.netmdpi.cominfinityturbine.com These individual chains are held together by hydrogen bonds, forming a stable crystal structure. mdpi.com
The ability of the oxalate dianion to act as a bidentate ligand allows it to form these polymeric chains with metal cations. mdpi.com More complex, three-dimensional heterometallic coordination polymers have also been synthesized using iron precursors in conjunction with other metals, such as strontium(II), and organic ligands like pyridine-2,3-dicarboxylate. iucr.org
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a common iron source for the solvothermal synthesis of iron terephthalate-based MOFs, such as MOF-235 and MIL-101. researchgate.netchalmers.semdpi.comnih.gov These materials are constructed from iron-oxo clusters linked by terephthalic acid (H₂BDC) or its derivatives. berkeley.edursc.org
The synthesis of these MOFs involves reacting Iron(III) chloride hexahydrate with the organic linker in a solvent, typically N,N-dimethylformamide (DMF), often with the addition of ethanol, under heat in a sealed reactor. researchgate.netchalmers.se The specific reaction conditions, such as temperature, solvent ratios, and reactant molar ratios, are critical in determining which MOF structure is formed. rsc.orgrsc.org For example, MOF-235 can be synthesized at a lower temperature (e.g., 80°C), while MIL-101 typically requires higher temperatures (e.g., 110-150°C). chalmers.sersc.org However, research has shown that it is possible to obtain MIL-101 at 80°C with an optimized synthesis procedure. rsc.orgrsc.org It has been observed that syntheses intended to produce pure MOF-235 can often result in mixtures containing MIL-101, which affects properties like the material's surface area. rsc.org
The table below outlines typical synthesis parameters for these MOFs using Iron(III) chloride hexahydrate.
| MOF Type | Iron Source | Organic Linker | Solvent | Temperature | Time |
| MIL-101(Fe) | Iron(III) chloride hexahydrate | Terephthalic acid | DMF | 110°C | 20 h |
| NH₂-MIL-101(Fe) | Iron(III) chloride hexahydrate | 2-aminoterephthalic acid | DMF | 110°C | 24 h |
| MOF-235(Fe) | Iron(III) chloride hexahydrate | Terephthalic acid | DMF:Ethanol (1:1) | 80°C | 24 h |
This table summarizes common solvothermal synthesis conditions for iron-based MOFs. researchgate.netchalmers.semdpi.com
Synthesis of Electrode Materials for Electrochemical Applications (e.g., Lithium-Ion Batteries)
Hydrated iron compounds are extensively used as precursors for developing electrode materials for lithium-ion batteries (LIBs). researchgate.netmdpi.cominfinityturbine.com Both the dihydrate and anhydrous forms of iron(II) oxalate have been identified as promising anode materials for LIBs. uit.nomdpi.com However, many studies utilize iron(II) oxalate dihydrate as a starting material for electrode synthesis due to its low thermal stability, which facilitates its conversion into other desired compounds. researchgate.netuit.no
Iron(III) phosphate (B84403) dihydrate (FePO₄·2H₂O) is an inexpensive and promising precursor for the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in LIBs. nih.gov Various synthesis methods, such as precipitation-hydrothermal routes, are employed to convert FePO₄·2H₂O into nanostructured LiFePO₄. nih.gov The morphology and crystallinity of the initial iron phosphate precursor have a significant impact on the electrochemical performance of the final LiFePO₄/C composite cathode. researchgate.netresearchgate.net For example, using a crystalline FePO₄ precursor leads to significantly better performance compared to an amorphous one. researchgate.net The synthesis parameters, including pH and the use of surfactants, can be optimized to control the particle size and morphology of the FePO₄·2H₂O precursor, which in turn enhances the performance of the resulting LiFePO₄ cathode. nih.govnih.gov
Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is a significant precursor for creating anode materials for lithium-ion batteries. researchgate.netmdpi.com The dihydrate is typically subjected to a critical dehydration process to form anhydrous iron oxalate (FeC₂O₄), which serves as the active anode material. nih.gov First-principles modeling has shown that the presence of structural water in the oxalate decreases its capacity for lithium intercalation and increases the resulting voltage, making the fully dehydrated form a more promising anode material with higher electrochemical stability and a theoretical Li storage capacity that is 20% higher. researchgate.netmdpi.comuit.no
Mesoporous anhydrous iron oxalate, synthesized from the dihydrate precursor, has demonstrated high initial discharge capacities. nih.gov The electrochemical performance is greatly influenced by the material's morphology (e.g., cocoons vs. rods), size, and the number of accessible reaction sites. nih.gov
| Precursor | Anode Material | Application | Key Finding |
| Iron(II) oxalate dihydrate | Anhydrous Iron(II) oxalate | Li-ion Battery Anode | Dehydrated form shows ~20% higher theoretical capacity and lower voltage. researchgate.netmdpi.comuit.no |
| Iron(II) oxalate dihydrate | Anhydrous Iron(II) oxalate | Li-ion Battery Anode | Mesoporous structures deliver high initial discharge capacities (e.g., 1326 mAh g⁻¹). nih.gov |
Catalytic Applications and Mechanistic Studies
Iron dihydrate compounds are not only precursors but also participate in catalytic processes. Iron(II) oxalate dihydrate has been noted for its photocatalytic and Fenton-like activities, which are applied in wastewater treatment. researchgate.netmdpi.cominfinityturbine.com The study of iron complexes, including hydrated forms, is crucial for understanding reaction mechanisms in iron-catalyzed organic synthesis. nih.gov Mechanistic investigations often struggle with the characterization of labile organoiron intermediates. nih.gov Advanced spectroscopic techniques are often required to accurately portray the iron species involved in a catalytic cycle. nih.gov For instance, studies on iron-catalyzed azidation reactions have used techniques like EPR spectroscopy to identify the formation of iron(III) azide (B81097) and carboxylate complexes from an initial iron(II) diacetate complex, elucidating the electron transfer steps in the catalytic process. youtube.com
Iron(III) Phosphate Dihydrate as a Catalyst in Organic Synthesis
Iron(III) phosphate dihydrate (FePO₄·2H₂O) has demonstrated its utility as an effective catalyst in several organic synthesis reactions. Its applications include facilitating multi-component reactions, which are highly valued in medicinal chemistry for their efficiency in creating complex molecules in a single step.
One notable application is in the Biginelli reaction, a one-pot synthesis used to produce 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogues. These molecules are of significant interest in the pharmaceutical industry. Iron(III) phosphate dihydrate catalyzes the reaction between aldehydes, β-ketoesters, and urea (B33335) or thiourea (B124793) to yield the desired heterocyclic compounds.
Furthermore, this compound serves as a catalyst for the oxidative dehydrogenation of methyl isobutyrate to produce methyl methacrylate, an important monomer in the production of acrylic plastics. Iron(III) phosphate's catalytic activity is also employed in the synthesis of other organic molecules, including:
2,4,5–triarylated imidazoles. novapublishers.com
Polyhydroquinoline derivatives. novapublishers.com
Bis(indolyl)methanes. novapublishers.com
β-amido carbonyl compounds. novapublishers.com
The catalytic function of iron(III) phosphate is attributed to its Lewis acidic nature, which activates the functional groups of the reactants.
Table 1: Selected Organic Reactions Catalyzed by Iron(III) Phosphate Dihydrate
| Reaction Type | Reactants | Product | Reference |
| Biginelli Reaction | Aldehydes, β-ketoesters, urea/thiourea | 3,4-dihydropyrimidin-2(1H)-ones/thiones | |
| Oxidative Dehydrogenation | Methyl isobutyrate | Methyl methacrylate | |
| Multi-component Synthesis | Various | 2,4,5–triarylated imidazoles | novapublishers.com |
| Multi-component Synthesis | Various | Polyhydroquinoline derivatives | novapublishers.com |
Iron-Catalyzed Aminofunctionalization of Olefins
Iron catalysts play a crucial role in the aminofunctionalization of olefins, a process that introduces amino groups and other functionalities across a double bond. This reaction is a powerful tool for synthesizing complex nitrogen-containing molecules from simple starting materials.
Research into the mechanism of these reactions reveals the formation of key iron-nitrogen intermediates. nih.govacs.org In one studied system, an Fe(II) catalyst reacts with a hydroxylamine-derived N-O reagent. nih.gov This reagent acts as both the "amino" source and the "oxidant." The reaction proceeds through a stepwise formation of two distinct iron-nitrogen intermediates that are pivotal for the nitrogen transfer activity. nih.govacs.org
The process involves the activation of the high-spin Fe(II) catalyst to generate a high-spin Fe(III) intermediate. acs.org This intermediate then decays to a second intermediate, which is responsible for the N-transfer to the olefin substrate. acs.org For example, styrenyl olefins undergo catalytic aminomethoxylation in the presence of an iron catalyst and a specific N-O reagent to regioselectively form 2-methoxy-2-phenylethan-1-amine. nih.govacs.org This detailed mechanistic understanding, supported by spectroscopic and computational studies, aids in the rational design of more efficient iron catalysts for various aminofunctionalization reactions. nih.govrawdatalibrary.net
Table 2: Key Species in Iron-Catalyzed Aminofunctionalization of Styrene
| Species | Role in Reaction | Spectroscopic/Computational Characterization | Reference |
| [Fe(acac)₂(H₂O)₂] | Fe(II) Pre-catalyst | High-spin Fe(II) (S=2) | acs.org |
| PivONH₃OTf | "Amino" source and "Oxidant" | Hydroxylamine derived N-O reagent | nih.govacs.org |
| Intermediate I | High-spin Fe(III) species | [Fe(III)(acac)₂-N-acyloxy] analogue | acs.org |
| Intermediate II | Active N-transfer species | [Fe(III)(acac)₂-NH·] with strong antiferromagnetic coupling | acs.org |
| Styrene | Olefin Substrate | Reactant | nih.govacs.org |
| 2-methoxy-2-phenylethan-1-amine | Product | Isolated aminomethoxylated product | nih.govacs.org |
Photocatalytic Properties (e.g., Iron(II) Oxalate Dihydrate)
Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), also known as humboldtine, is recognized for its significant photocatalytic capabilities. mdpi.comsemanticscholar.orgresearchgate.net This material functions as an n-type semiconductor and can be utilized as a bifunctional catalyst in both photocatalysis and Fenton oxidation processes. rsc.org
As a photocatalyst, α-ferrous oxalate dihydrate demonstrates remarkable efficiency. rsc.org Under visible light irradiation, it can rapidly reduce toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)). rsc.org In one study, a 50 mL solution of 100 mg·L⁻¹ Cr(VI) was completely reduced within 6 minutes using a 5 W LED lamp. rsc.org
Furthermore, microspheres of ferrous oxalate dihydrate have shown good photocatalytic activity for the degradation of various organic dyes, including both cationic dyes like Rhodamine B, Rhodamine 6G, and crystal violet, and anionic dyes such as methyl orange. acs.org The material's excellent light absorption capacity across a wide wavelength range (200–1000 nm) contributes to its photocatalytic performance. acs.org The thermal instability of iron(II) oxalate dihydrate is also utilized, as it readily decomposes upon heating, a property employed in the preparation of various iron oxides. semanticscholar.org
Table 3: Photocatalytic Applications of Iron(II) Oxalate Dihydrate
| Application | Target Pollutant | Key Finding | Reference |
| Photoreduction | Hexavalent Chromium (Cr(VI)) | Complete reduction of 100 mg/L solution in 6 minutes under visible light. | rsc.org |
| Dye Degradation | Rhodamine B (cationic) | Effective degradation by FOD microspheres. | acs.org |
| Dye Degradation | Rhodamine 6G (cationic) | Effective degradation by FOD microspheres. | acs.org |
| Dye Degradation | Crystal Violet (cationic) | Effective degradation by FOD microspheres. | acs.org |
| Dye Degradation | Methyl Orange (anionic) | Effective degradation by FOD microspheres. | acs.org |
Preparation of Pigments and Dyes
Iron dihydrate compounds, particularly iron(II) sulfate dihydrate (often handled as the more stable heptahydrate, which readily converts), are key starting materials in the synthesis of a wide range of iron oxide pigments. mdpi.comerpublication.org These pigments, valued for their stability, non-toxicity, and variety of colors (red, yellow, brown, and black), are used extensively in building materials, paints, and cosmetics. 911metallurgist.com
The synthesis process typically involves two main steps: precipitation and calcination. First, an iron salt solution, such as one prepared from ferrous sulfate, is treated with an alkali (e.g., sodium hydroxide) to precipitate iron hydroxides or hydrated iron oxides. erpublication.orgresearchgate.net By carefully controlling reaction conditions like temperature and pH, different precursor phases can be obtained.
For example, yellow iron oxide (α-FeOOH, goethite) can be produced through this precipitation method. 911metallurgist.com Subsequently, this yellow precursor can be calcined (heated at high temperatures) to produce red iron oxide (α-Fe₂O₃, hematite). The final color and properties of the pigment are highly dependent on the calcination temperature and duration. erpublication.orgresearchgate.net For instance, heating yellow iron oxide drives off the water of hydration and converts the goethite to hematite, resulting in the characteristic red color. 911metallurgist.com Different shades of red can be achieved by varying the calcination temperature. erpublication.org
Table 4: Synthesis of Iron Oxide Pigments from Iron Sulfate
| Starting Material | Reagents/Process | Intermediate/Precursor | Final Pigment | Color | Reference |
| Ferrous Sulfate | Sodium Carbonate, Air Mixing | Hydrated Iron Oxide | Yellow Iron Oxide | Yellow | erpublication.org |
| Ferrous Sulfate | Sodium Carbonate, No Air Mixing | Hydrated Iron Oxide | Brown Iron Oxide | Brown | erpublication.org |
| Ferrous Sulfate | Calcination (~750°C) | - | Red Iron Oxide (α-Fe₂O₃) | Red | erpublication.org |
| Yellow Iron Oxide (α-FeOOH) | Calcination | - | Red Iron Oxide (α-Fe₂O₃) | Red | 911metallurgist.com |
Utilization in Surface Treatment and Electroplating
Iron dihydrate salts, such as ferrous chloride dihydrate, are utilized in surface treatment and electroplating processes. Iron plating is employed to impart specific properties to surfaces, such as enhanced wear resistance, or to build up worn parts. lenr-forum.com
In electroplating, an acidic solution of a ferrous salt, like ferrous chloride or ferrous sulfate, is typically used as the electrolyte bath. lenr-forum.com The object to be plated serves as the cathode, and an iron anode provides the source of iron ions. When a direct current is applied, ferrous ions (Fe²⁺) from the solution are reduced and deposited as a layer of metallic iron onto the cathode. quora.com
A significant challenge in iron electroplating from aqueous solutions is the potential oxidation of Fe²⁺ to Fe³⁺, which can then precipitate as ferric hydroxide (B78521) (Fe(OH)₃), especially at higher pH values. This precipitation is detrimental to the quality of the plated film. To counteract this, plating baths are often operated at low pH (e.g., ≤2.1) and high temperatures (e.g., ≥85°C). google.com Additives such as gluconic acid or gluconates can be included in the bath to act as sequestering agents. These agents form stable complex ions with any generated Fe³⁺, preventing its precipitation and ensuring the formation of an iron-plated film with excellent appearance. google.com Iron phosphate coatings are also widely used as a preparation step for painting or powder coating on steel to enhance adhesion and prevent corrosion. wikipedia.org
Table 5: Typical Components and Conditions for an Iron Electroplating Bath
| Component/Parameter | Function/Value | Purpose | Reference |
| Ferrous Chloride (FeCl₂) | Source of Fe²⁺ ions | Primary metal salt for deposition | google.com |
| Gluconic Acid / Gluconates | Sequestering Agent | Prevents precipitation of Fe(OH)₃ by complexing Fe³⁺ | google.com |
| Temperature | ≥85 °C | Operating condition | google.com |
| pH | ≤2.1 | Operating condition to suppress hydroxide formation | google.com |
| Substrate | Cathode | Object to be plated | lenr-forum.comquora.com |
| Iron Metal | Anode | Replenishes Fe²⁺ ions in the bath | lenr-forum.com |
Environmental and Geochemical Roles of Iron Dihydrate Compounds
Role in Geochemical Cycles and Mineral Formation
Iron dihydrate compounds are key precursors and intermediates in the formation of various minerals, influencing large-scale geochemical cycles. Iron(II) oxalate (B1200264) dihydrate, in particular, is a significant precursor in the synthesis of iron carbonate.
Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O), the mineral form of which is known as humboldtine, serves as a versatile precursor for the formation of siderite (FeCO₃). mdpi.comresearchgate.netsemanticscholar.org This transformation is of considerable interest to earth sciences as it provides a reliable pathway to synthesize phase-pure siderite for experimental studies. mdpi.comsemanticscholar.org The decomposition of iron(II) oxalate dihydrate under specific temperature and pressure conditions leads to the formation of siderite. ajsonline.orgresearchgate.net
The synthesis can be described by the reaction: FeC₂O₄·2H₂O → FeCO₃ + CO + 2H₂O ajsonline.org
This process has been demonstrated under various experimental conditions. For instance, high-purity siderite has been synthesized through the decomposition of ferrous oxalate dihydrate at high pressures (e.g., 2000 bars) and temperatures (around 380°C). researchgate.net The presence of water during the decomposition of iron oxalate can influence the final products, with studies showing that it can facilitate the system reaching equilibrium more rapidly. nih.gov The thermal decomposition of iron oxalate dihydrate has been observed to produce a mixture of siderite and magnetite, along with various gaseous and non-volatile organic compounds. nih.gov
| Pressure | Temperature | Key Observation | Source |
|---|---|---|---|
| 2000 bars (0.2 GPa) | ~380°C | Successful synthesis of siderite. | researchgate.net |
| 1-3 GPa | Not specified | High pressure enhances the thermal stability of FeCO₃ and increases the temperature range for its formation from FeC₂O₄·2H₂O. | researchgate.net |
| Not specified | 330°C | Decomposition resulted in a mixture of siderite and magnetite. | nih.gov |
The formation of siderite from precursors like iron oxalate dihydrate has profound implications for the Earth's deep carbon cycle. mdpi.compolimi.it Siderite is recognized as a major carrier of carbon from the Earth's surface into its interior through the subduction of oceanic plates, playing a vital role in crustal carbon sequestration. polimi.it It is considered a potential host for carbon in deep geochemical reservoirs. semanticscholar.orgpolimi.it
The stability of carbonates like siderite under the high-pressure and high-temperature conditions of the Earth's mantle is crucial for understanding carbon storage and transport. polimi.it The transformation of iron(II) oxalate dihydrate to siderite is a key reaction studied to understand these deep Earth processes. mdpi.com Research indicates that sufficiently cool or fast-subducting slabs can carry carbonates deep into the mantle, locking away carbon. polimi.it The thermal decomposition of siderite itself has been proposed as a source of reduced carbon, such as graphite, in metamorphic rocks on Earth. geologyscience.ru
Interaction with Contaminants in Aquatic Systems
Iron hydroxide (B78521) compounds are highly reactive in aquatic environments and play a crucial role in controlling the fate of various contaminants, particularly heavy metals. teledynelabs.com Their application in water treatment technologies is a direct result of these favorable chemical interactions.
One of the most significant roles of iron hydroxide in aquatic systems is the removal of dissolved heavy metals through precipitation. tidjma.tntidjma.tn By adjusting the pH of water, soluble metal ions are converted into insoluble metal hydroxides that precipitate out of the solution. heienv.com Ferric hydroxide (Fe(OH)₃), often a product of the oxidation of ferrous iron, is particularly effective. ntnu.no
This process is widely used in treating acid mine drainage, which is often laden with high concentrations of iron and other heavy metals. ntnu.no As the pH of the water is raised, iron(III) hydroxides precipitate, forming an orange-yellow sludge often called "yellow boy". ntnu.no This iron hydroxide precipitate can co-precipitate other heavy metals, effectively removing them from the water column. heienv.comsterc.org The efficiency of removal for different metals is highly dependent on the pH of the system.
| Metal Ion | Optimal pH for Precipitation | Source |
|---|---|---|
| Iron (Fe³⁺) | > 3.5 | ntnu.no |
| Aluminum (Al³⁺) | > 5.0 | ntnu.no |
| Copper (Cu²⁺) | ~8.0 (low solubility) | heienv.com |
| Zinc (Zn²⁺) | 5.5 - 7.0 | ntnu.no |
| Nickel (Ni²⁺) | ~10.2 (low solubility) | heienv.com |
| Chromium (Cr³⁺) | ~7.5 (low solubility) | heienv.com |
The ability of iron hydroxides to precipitate contaminants makes them invaluable in water purification processes. tidjma.tnpromindsa.com Iron salts are commonly used as coagulants and flocculants in both drinking water and wastewater treatment. kronosecochem.com When added to water, iron salts hydrolyze to form iron hydroxide precipitates. kronosecochem.com
These iron hydroxide flocs have a strong positive charge that neutralizes and destabilizes negatively charged particles like colloids and suspended solids, causing them to aggregate (flocculation) and settle out. kronosecochem.com Furthermore, the gelatinous nature of the iron hydroxide precipitate allows it to adsorb and trap other contaminants, including phosphates, arsenic, and other heavy metals, enhancing the purification process. promindsa.comkronosecochem.comgoogle.com Granular ferric hydroxide is a patented high-performance adsorbent used globally for removing arsenic and other contaminants from drinking water. geh-wasserchemie.com
Environmental Fate and Transport in Soil and Water Systems
The environmental fate and transport of iron dihydrate compounds are governed by the complex interplay of chemical, physical, and biological processes in soil and water. clu-in.org Iron is a common element in soils, typically ranging from 0.5% to 5% by weight, and its chemical state is highly sensitive to changes in pH and redox conditions. clu-in.org
In oxic surface waters and soils, ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺), which then hydrolyzes to form insoluble ferric oxyhydroxides. clu-in.orgepa.gov These compounds can exist as colloidal particles that can be transported through soil and into water bodies. epa.gov Organic matter plays a crucial role in this transport, as it can form complexes with iron, keeping it in solution, or stabilize colloidal iron particles, facilitating their movement. researchgate.net
The decomposition of plant litter can release organic acids like oxalic acid, which can mobilize metals such as iron by forming soluble complexes. nih.govoup.com Iron(II) oxalate dihydrate itself is sparingly soluble in water but can be transported and redeposited under specific environmental conditions. scbt.com Its fate is often tied to microbial activity, as many microorganisms can utilize oxalates. oup.com
In aquatic systems, iron hydroxides can coat the surfaces of aquatic plants and the gills of aquatic organisms, which can have harmful effects by, for example, reducing light absorption for photosynthesis. researchgate.net The precipitation and settling of iron hydroxides can also blanket stream and lake beds, altering habitats. gov.bc.ca The transport of contaminants is also heavily influenced by these iron compounds, as pollutants can adsorb to the surface of iron oxide and hydroxide particles, affecting their mobility and bioavailability in the environment. researchgate.netmdpi.com
Conversion to Iron(III) Species and Insoluble Oxides/Hydroxides
Iron(II) dihydrate compounds, such as ferrous oxalate dihydrate (FeC₂O₄·2H₂O) and ferrous chloride dihydrate (FeCl₂·2H₂O), are relatively soluble precursors that readily convert to more stable iron(III) species upon exposure to oxidizing conditions. This conversion is a fundamental process in geochemical environments. polimi.itwikipedia.org
The oxidation of aqueous Fe(II) to Fe(III) is a critical step that leads to the precipitation of highly insoluble iron(III) oxides and hydroxides. wikipedia.org In aerobic and near-neutral pH environments, Fe(II) is oxidized by dissolved oxygen, a reaction that can be catalyzed by mineral surfaces. researchgate.net This process is a primary pathway for the formation of common iron minerals like goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and ferrihydrite. wikipedia.orgacs.org For instance, the oxidation of an iron(II) chloride solution in the presence of air leads to the formation of iron oxyhydroxides, which are major components of rust. nma.gov.au
The thermal decomposition of iron(II) oxalate dihydrate is another pathway for conversion. In an inert atmosphere, it decomposes to form magnetite (Fe₃O₄), which can then be carefully oxidized to produce maghemite (γ-Fe₂O₃). wikipedia.orgias.ac.in If the decomposition occurs in the presence of air, the primary product is hematite (B75146) (α-Fe₂O₃). mdpi.com These transformation pathways are crucial in both natural geological settings and for the synthesis of technologically important iron oxide materials. ias.ac.inmdpi.com
Table 1: Products of Thermal Conversion of Iron(II) Oxalate Dihydrate
| Temperature | Atmosphere | Primary Products |
| > 600 °C | Inert | Magnetite (Fe₃O₄), Wüstite (FeO), Metallic Iron |
| High Temp | Air | Hematite (α-Fe₂O₃) |
| Low Temp -> Oxidation | Inert -> Air | Magnetite (Fe₃O₄) -> Maghemite (γ-Fe₂O₃) |
This table summarizes the potential end-products from the thermal decomposition of iron(II) oxalate dihydrate under different environmental conditions, based on findings from various studies. ias.ac.inmdpi.comresearchgate.net
Adsorption Phenomena with Soil Components
Hydrated Fe(II) ions exhibit significant adsorption behavior with various soil components, including clay minerals and iron oxides. This interaction is fundamental to iron's mobility and bioavailability in terrestrial and aquatic systems. davidpublisher.comresearchgate.net Clay minerals, with their high specific surface area and charged surfaces, are particularly important in this regard. researchgate.net
Iron oxides themselves act as adsorbents. There is a competitive adsorption process between different ions for the reactive sites on the surfaces of iron oxides. wiley-vch.deresearchgate.net Organic compounds present in the soil, such as root exudates, can compete with and suppress the adsorption of anions like phosphate (B84403) onto iron oxides, thereby increasing their mobility and availability to plants. researchgate.net The adsorption of Fe(II) onto existing iron oxide surfaces can also catalyze its oxidation to Fe(III), leading to the growth of oxide minerals. researchgate.net This process is influenced by pH, with acidic conditions generally promoting the mobilization of iron. mdpi.comresearchgate.net
Corrosion Processes Involving Hydrated Iron Chlorides and Hydroxides
Hydrated iron compounds, particularly iron(II) chlorides, are central to the initiation and propagation of corrosion, especially in chloride-rich environments. Their presence can accelerate the degradation of iron and steel, a process with significant implications for infrastructure and cultural heritage. scispace.comchemrxiv.org
Investigation of Corrosion in Archaeological Iron Objects
Archaeological iron objects recovered from moist, chloride-bearing soils are often contaminated with iron(II) chloride solutions. nma.gov.au Upon excavation and exposure to air, these chlorides trigger aggressive corrosion. nma.gov.au The hygroscopic nature of iron chlorides, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O) and iron(II) chloride dihydrate (FeCl₂·2H₂O), plays a crucial role. nma.gov.au
Research has established that the specific hydrate (B1144303) of iron(II) chloride present significantly impacts corrosion activity. Solid iron(II) chloride tetrahydrate (FeCl₂·4H₂O), which is stable at higher relative humidity (RH), actively corrodes iron. ssgreatbritain.orgssgreatbritain.org In contrast, iron(II) chloride dihydrate (FeCl₂·2H₂O), which becomes the stable form at lower RH (below ~20%), does not cause corrosion. ssgreatbritain.orgresearchgate.net This distinction forms the scientific basis for using desiccation to preserve chloride-contaminated archaeological iron. researchgate.nettandfonline.com
The oxidation of the ferrous chloride solution on these artifacts also leads to the formation of specific iron oxyhydroxides, notably akaganeite (β-FeOOH). nma.gov.aussgreatbritain.org The presence of akaganeite is considered a clear indicator of chloride-driven corrosion. nma.gov.au
Table 2: Influence of Iron(II) Chloride Hydrates on Iron Corrosion
| Compound | Formula | Relative Humidity (RH) Stability | Corrosive Effect on Iron |
| Iron(II) Chloride Dihydrate | FeCl₂·2H₂O | Stable below ~20% RH | Does not cause corrosion |
| Iron(II) Chloride Tetrahydrate | FeCl₂·4H₂O | Stable between ~20-55% RH | Causes corrosion |
This table illustrates the critical relationship between the hydration state of iron(II) chloride, relative humidity, and the resulting corrosion of iron, as determined in studies on archaeological artifacts. nma.gov.aussgreatbritain.orgssgreatbritain.orgresearchgate.net
Formation of Corrosion Inhibitors (e.g., Nickel Iron Carbonate Hydroxide Hydrate)
While some hydrated iron compounds accelerate corrosion, others can be involved in the formation of protective, corrosion-inhibiting layers. An example is the formation of Nickel Iron Carbonate Hydroxide Hydrate (Fe₂Ni₂(CO₃)(OH)₈·2H₂O). physchemres.orgimist.ma
This compound has been identified as a product formed during electrocoagulation processes for treating nickel-containing wastewater using iron electrodes. physchemres.orgaphrc.orgresearchgate.net Studies have shown that this newly synthesized compound, a type of layered double hydroxide, can act as a corrosion inhibitor. imist.maaphrc.org Its formation on an iron surface can inhibit further oxidation of the iron. imist.ma This discovery highlights a beneficial application where the reaction of iron and other metals in an aqueous environment leads to a passivating layer rather than accelerated degradation. physchemres.orgresearchgate.net
Analytical Methodologies for Iron Dihydrate Systems
Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Kinetics
Thermogravimetric analysis (TGA) is a fundamental technique for investigating the thermal stability and decomposition pathways of iron(II) oxalate (B1200264) dihydrate. cnr.itmdpi.com By monitoring the mass of a sample as a function of temperature, researchers can identify distinct stages of dehydration and decomposition.
Studies have shown that the thermal decomposition of iron(II) oxalate dihydrate typically proceeds in multiple steps. researchgate.netacs.org The initial stage involves the loss of its two water molecules of hydration. acs.orgresearchgate.net This dehydration is then followed by the decomposition of the anhydrous iron(II) oxalate. acs.org The exact temperature ranges for these events can be influenced by factors such as the heating rate and the surrounding atmosphere. researchgate.netresearchgate.net
For instance, one study observed that the dehydration and decomposition of iron(II) oxalate dihydrate resulted in a weight loss of about 32% and a change in the decomposition rate at a temperature of 250°C. mdpi.com Another investigation using TGA identified multiple dehydration steps for iron sulfate (B86663) hydrates, with the hexahydrate showing a three-step dehydration process followed by two decomposition steps. researchgate.net The final decomposition product is often an iron oxide, such as hematite (B75146) (Fe₂O₃) or magnetite (Fe₃O₄), depending on the conditions. mdpi.comresearchgate.netresearchgate.net
Kinetic analysis of TGA data allows for the determination of activation energies and reaction mechanisms for both the dehydration and decomposition processes. researchgate.netcapes.gov.brdntb.gov.ua This information is crucial for understanding and controlling the thermal conversion of iron(II) oxalate dihydrate into desired products like iron oxides or metallic iron nanoparticles. cnr.itmdpi.com
Table 1: Thermal Decomposition Stages of Iron(II) Sulfate Hydrates This table is interactive. Click on the headers to sort the data.
| Hydrate (B1144303) Form | Decomposition Stage | Temperature Range (°C) | Product(s) |
|---|---|---|---|
| FeSO₄·7H₂O | Dehydration | 25 - 100 | FeSO₄·4H₂O, FeSO₄·H₂O |
| FeSO₄·6H₂O | Dehydration | Not Specified | FeSO₄·4H₂O, FeSO₄·H₂O, FeSO₄ |
| FeSO₄·xH₂O | Decomposition | 453 K - 493 K (180°C - 220°C) | Magnetite, Metallic Iron |
Electrochemical Methods for Oxidation/Reduction Behavior and Diffusion Coefficient Determination
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for studying the oxidation-reduction (redox) behavior of iron species in solution, which is relevant to understanding systems involving iron(II) oxalate dihydrate. ims.ac.jpresearchgate.net CV experiments can determine the potentials at which oxidation of Fe(II) to Fe(III) and reduction of Fe(III) to Fe(II) occur. ims.ac.jp
Research on aqueous iron sulfate solutions has shown that the oxidation of Fe(II) to Fe(III) can exhibit a peak at around 0.70 V, while the reduction of Fe(III) to Fe(II) shows a peak at approximately 0.29 V at a scan rate of 20 mV/s. ims.ac.jp The peak potentials can be influenced by the scan rate and the presence of other ions, such as sulfate, which can affect kinetic parameters and diffusion coefficients. ims.ac.jp At slower scan rates, multiple oxidation peaks may be observed, suggesting different oxidation processes. ims.ac.jp
The Randles-Sevcik equation, which relates the peak current in a cyclic voltammogram to the concentration and diffusion coefficient of the electroactive species, is often employed in these studies. researchgate.net This allows for the quantitative determination of the diffusion coefficient (D) for the iron ions. researchgate.netosti.gov The diffusion coefficient is a critical parameter for understanding mass transfer processes in electrochemical systems. osti.gov
Studies have been conducted in various electrolytes, including molten salts, to investigate the kinetic properties of the Fe²⁺/Fe redox couple. osti.govlew.ro These experiments provide valuable data on standard rate constants and exchange current densities, which are essential for predicting and understanding corrosion and electrodeposition processes involving iron. osti.gov
Table 2: Electrochemical Parameters for Fe(II)/Fe(III) Redox Couple This table is interactive. Click on the headers to sort the data.
| Technique | Parameter | Value | Conditions |
|---|---|---|---|
| Cyclic Voltammetry | Fe(II) Oxidation Peak | 0.70 V | vs. Ag/AgCl, 20 mV/s scan rate |
| Cyclic Voltammetry | Fe(III) Reduction Peak | 0.29 V | vs. Ag/AgCl, 20 mV/s scan rate |
| Cyclic Voltammetry | Fe(II) Oxidation Peaks | 0.57 V and 0.72 V | vs. Ag/AgCl, 5 mV/s scan rate |
Microscopic Techniques (e.g., SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology, or particle shape and size, of iron(II) oxalate dihydrate crystals. mdpi.comutb.cz The morphology of the precursor material can significantly influence the properties of the final products obtained after thermal decomposition. acs.org
SEM images have revealed that iron(II) oxalate dihydrate can be synthesized with various morphologies, including rod-like structures. utb.cz The synthesis conditions, such as the method of heating (conventional vs. microwave-assisted) and reactant concentrations, can be tuned to control the particle size and aspect ratio. utb.czutb.cz For example, studies have shown that microwave-assisted synthesis can lead to the formation of quasi rod-like particles. utb.cz
The morphological characteristics of different polymorphs (α- and β-phases) of ferrous oxalate dihydrate have also been investigated. acs.org The α-phase has been described as having a square bipyramidal shape, while the β-phase exhibits a quadratic prismatic shape. acs.org SEM can also be used to observe the changes in surface texture and morphology during the dehydration process, providing insights into the reaction mechanism. acs.org For instance, observations of partially reacted particles have indicated a surface-induced dehydration process. acs.org
Table 3: Morphological Characteristics of Iron(II) Oxalate Dihydrate This table is interactive. Click on the headers to sort the data.
| Synthesis/Polymorph | Morphology | Average Particle Size | Reference |
|---|---|---|---|
| α-phase | Square Bipyramidal | 10.73 ± 0.11 µm (diameter) | acs.org |
| β-phase | Quadratic Prismatic | 7.09 ± 0.23 µm (length) | acs.org |
| Microwave-assisted | Quasi Rod-like | Not specified | utb.cz |
Methods for Assessing Phase Purity and Impurities
Ensuring the phase purity of iron(II) oxalate dihydrate and identifying any impurities are crucial for its application. A combination of analytical techniques is typically employed for this purpose.
X-ray Diffraction (XRD) is the primary method for confirming the crystalline phase of the synthesized material. mdpi.comutb.cz The obtained diffraction pattern is compared to standard diffraction data to identify the compound and its crystal structure. utb.czmdpi.com For example, XRD has been used to confirm the formation of the monoclinic α-phase of iron(II) oxalate dihydrate. mdpi.com It can also be used to monitor phase transformations during thermal decomposition, showing the conversion of iron(II) oxalate dihydrate to phases like magnetite. cnr.itmdpi.com
Spectroscopic methods such as UV-Vis and Infrared (IR) spectroscopy can provide complementary information. UV-Vis spectroscopy can be used to study the electronic properties and determine the optical bandgap of the material. researchgate.net IR spectroscopy is useful for identifying the functional groups present, such as the oxalate and water molecules, and can help in confirming the hydration state.
Elemental analysis techniques are used to quantify the elemental composition and detect impurities. This can include methods like titration for determining the iron content. uspbpep.comresource.org Pharmacopoeial standards often specify limits for impurities such as insoluble substances, arsenic, and lead. uspbpep.com For instance, one standard sets the limit for insoluble substances at 0.05% and for lead at 0.001%. uspbpep.com The purity of the starting materials, such as ferrous sulfate, is also important and is often specified by the supplier. itwreagents.comrsc.org
Future Research Directions in Iron Dihydrate Chemistry
Exploration of Novel Synthetic Pathways for Tailored Properties
Future research will focus on moving beyond traditional synthesis methods to create iron(II) oxalate (B1200264) dihydrate with precisely controlled properties. The goal is to tailor characteristics like particle size, morphology, and purity to enhance performance in specific applications. confer.cz
One promising direction is the refinement of hydrothermal and solvothermal synthesis techniques. A versatile two-step hydrothermal process has been developed to produce high-quality single crystals of α-FeC₂O₄·2H₂O. mdpi.comsemanticscholar.org This method is significant because it also allows for the creation of isotopically labeled analogues, such as ⁵⁷FeC₂O₄·2H₂O, which are essential for advanced spectroscopic studies like Mössbauer spectroscopy. mdpi.com Further research into this method could allow for precise control over crystal growth and the introduction of specific dopants to modify electronic or magnetic properties.
Another innovative approach involves using microwave-assisted solvothermal synthesis. Studies have shown this method can produce rod-like iron(II) oxalate dihydrate particles with a high aspect ratio without the need for surfactants. confer.cz This is advantageous as it offers a simpler, cost-effective, and scalable route to creating 1-dimensional nanostructures for applications like advanced magnetic materials. confer.cz Future work will likely explore the parameter space of microwave synthesis (e.g., precursor concentration, solvent system, reaction time) to gain finer control over the resulting particle morphology. confer.cz
Electrochemical methods, such as electroflocculation, also present a novel pathway for synthesizing iron dihydrate precursors with unique structures, like microspheres with secondary nanostructures. acs.org Exploring these energy-efficient and environmentally friendly methods could lead to new forms of iron dihydrate with tailored porosity and surface area.
Research Findings on Synthetic Pathways:
Hydrothermal Synthesis: Enables the growth of high-quality, phase-pure single crystals of α-FeC₂O₄·2H₂O and its deuterated and ⁵⁷Fe-labeled analogues. mdpi.com Reactions are typically carried out in a Teflon-lined stainless-steel mineralization bomb under thermodynamic equilibrium. mdpi.comsemanticscholar.org
Microwave Solvothermal Synthesis: Provides a rapid, surfactant-free method to produce elongated, rod-like particles. confer.cz The aspect ratio of these particles can be tuned by adjusting reactant concentrations. confer.cz
Precursor-Based Synthesis: Iron(II) oxalate dihydrate is a key precursor for topotactic reactions, where the final product, such as magnetite, retains the shape of the precursor particle. confer.cz This makes control over the precursor's morphology fundamentally important.
Deeper Understanding of Structure-Function Relationships under Extreme Conditions
A significant frontier in iron dihydrate research is understanding its structural and electronic behavior under extreme pressures and temperatures. Such studies are crucial for fields like geoscience and planetary science, where iron-bearing compounds exist under immense pressures. polimi.itpolimi.it Iron(II) oxalate dihydrate serves as an important precursor for investigating the formation of materials relevant to the Earth's deep carbon cycle. mdpi.compolimi.it
Recent investigations have subjected single crystals of iron(II) oxalate dihydrate to pressures up to 100 GPa and temperatures around 2750 K. polimi.it These extreme conditions induce fascinating transformations. For instance, at approximately 50 GPa and 2000 K, iron oxalate dihydrate was found to form a new tetracarbonate, Fe₅C₃O₁₃, while at 100 GPa and ~2750 K, it transformed into a known orthocarbonate, Fe₄C₃O₁₂. polimi.it These findings highlight a direct structure-function relationship where the initial compound is a precursor to exotic, carbon-bearing phases under planetary interior conditions.
Future research will aim to systematically map these transformations using techniques like synchrotron X-ray diffraction (XRD) and Synchrotron Mössbauer Spectroscopy (SMS). polimi.itpolimi.it Studies have already shown that increasing pressure induces phase transitions, evidenced by the appearance of new Raman bands and significant changes in the crystal lattice. mdpi.compolimi.it For example, the unit cell of α-FeC₂O₄·2H₂O shows significant compression when subjected to a pressure of 16.7 GPa compared to 0.1 GPa. mdpi.comsemanticscholar.org A deeper exploration of the pressure-temperature phase diagram will provide a more complete picture of the material's stability and reactivity, revealing new potential synthetic targets and providing insights into geological processes.
Research Findings on Extreme Conditions:
High-Pressure Synthesis: Iron(II) oxalate dihydrate transforms into novel materials like Fe₅C₃O₁₃ and Fe₄C₃O₁₂ at high pressures and temperatures, demonstrating its role as a precursor in geochemical synthesis. polimi.it
Structural Transitions: Pressure increases cause structural changes, including the formation of new molecular interactions and phase transitions, which can be observed through Raman spectroscopy and XRD. mdpi.compolimi.it
Spectroscopic Analysis: Techniques like SMS and XRD are vital for tracking the evolution of the material's atomic and electronic structure under compression. polimi.it
Advanced In-situ Characterization Techniques for Reaction Monitoring
To optimize the synthesis of materials from iron dihydrate precursors, it is essential to understand the reaction mechanisms and kinetics in real-time. Future research will increasingly rely on advanced in-situ characterization techniques to monitor these transformations as they occur.
High-temperature X-ray diffraction (HT-XRD) has proven to be a powerful tool for analyzing the solid-state products formed during the thermal decomposition of iron(II) oxalate dihydrate. rsc.org In-situ HT-XRD measurements allow researchers to track the phase transitions from the initial oxalate to various intermediates (e.g., wüstite, FeO) and final products (e.g., magnetite, Fe₃O₄; cohenite, Fe₃C) as a function of temperature and time. rsc.orgmdpi.com This provides a direct window into the reaction pathway, enabling the optimization of conditions to favor the formation of a desired phase. mdpi.comresearchgate.net
Combining techniques offers a more comprehensive view. For example, coupling thermogravimetric analysis with mass spectrometry (TG-MS) allows for the simultaneous monitoring of mass loss and the evolution of gaseous products during decomposition. rsc.orgmdpi.comresearchgate.net This is critical for understanding the complete reaction network.
For catalytic applications, in-situ Mössbauer spectroscopy is a highly effective technique. It can provide detailed information about the oxidation state and coordination environment of iron atoms as they participate in a catalytic cycle. nih.gov This allows for the identification of active species and reaction intermediates that are crucial for elucidating the catalytic mechanism. nih.gov Future work will likely involve integrating multiple in-situ techniques to create a more holistic understanding of reaction dynamics.
Research Findings from In-situ Characterization:
Thermal Decomposition Monitoring: In-situ XRD experiments on iron(II) oxalate dihydrate show a phase transition to magnetite (Fe₃O₄) at temperatures between 300°C and 500°C. mdpi.com Complete conversion can be achieved at higher temperatures (773-873 K) after one hour. mdpi.comresearchgate.net
Pyrolysis Analysis: In-situ HT-XRD and TG-MS of iron oxalate precursors reveal the formation of intermediates like wüstite (FeO) and alpha iron, which are then converted to iron carbide (cohenite) or other final products depending on the reaction atmosphere. rsc.org
Dehydration Studies: The thermal dehydration of iron oxalate dihydrate polymorphs can be tracked using in-situ XRD, revealing changes in the crystal structure as water is removed and the anhydrous phase forms. acs.org
Development of Predictive Computational Models for Complex Iron Dihydrate Systems
Computational modeling is becoming an indispensable tool for accelerating materials discovery and understanding complex chemical systems. In the context of iron dihydrate, future research will focus on developing robust and predictive computational models to explore its properties and reactivity.
Density Functional Theory (DFT) has already been successfully applied to model the mechanism of lithium-ion intercalation into iron oxalate structures for battery applications. mdpi.com By simulating the insertion of Li⁺ ions, researchers can calculate theoretical electrochemical potentials (Open Circuit Voltage), providing insights that guide the design of better anode materials. mdpi.com Future studies will likely use more advanced DFT functionals (such as PBE0 and ωB97XD) and larger basis sets to improve the accuracy of these predictions, calibrating them against experimental data to create more reliable models. mdpi.comacs.org
A key challenge is moving from descriptive to truly predictive modeling. This requires the development of more complex models that can account for the full reaction network, including potential side reactions and catalyst deactivation pathways. acs.org For hydrate (B1144303) systems, predictive models based on equations of state, like the van der Waals-Platteeuw theory, can be adapted to forecast the stability of iron dihydrate under various conditions, especially in the presence of other chemical species. researchgate.net The development of automated methods for analyzing reaction networks holds great promise for eliminating expert bias and accelerating the discovery of new catalytic processes involving iron dihydrate. acs.org
Research Findings in Computational Modeling:
DFT for Electrochemistry: DFT simulations have been used to model Li⁺ intercalation in iron(II) oxalate, predicting that the open-circuit voltage is highly dependent on the level of hydration. mdpi.com
Methodology: The accuracy of predictions relies heavily on the chosen computational method. Hybrid functionals like PBE0 have shown good agreement with experimental geometries for iron oxalate systems. mdpi.com
Future Direction: The ultimate goal is to create models that can predict not just the primary reaction pathway but the entire reaction network, leading to a more complete and predictive understanding of the system's behavior. acs.org
Expanding Applications in Green Chemistry and Sustainable Technologies
Iron dihydrate and the materials derived from it are central to advancing green chemistry and developing sustainable technologies. Its non-toxic nature, abundance, and versatile chemistry make it an ideal candidate for environmentally benign processes. rsc.orgresearchgate.net
A major area of future research is the valorization of industrial byproducts. Iron(II) oxalate dihydrate can be sourced from industrial waste streams, such as metal pickling processes. mdpi.com Developing efficient thermal conversion processes to transform this waste into high-value materials like magnetite (Fe₃O₄) is a key sustainability goal. mdpi.comresearchgate.net This magnetite can then be used in applications such as chemical looping for clean hydrogen production or as a catalyst, turning a waste product into a valuable resource. mdpi.comresearchgate.net
The principles of green chemistry are also being applied to the synthesis of iron-based nanomaterials, often using iron dihydrate as a precursor. nih.gov Future research will emphasize "green synthesis" routes that use biocompatible reagents, plant extracts, or lower-energy methods like microwave and hydrothermal synthesis to produce nanoparticles. nih.govmdpi.com These green-synthesized iron nanoparticles have significant potential in environmental remediation for degrading organic pollutants and removing heavy metals from water. mdpi.comacs.org
Furthermore, the development of greenness metrics, such as the "Green Star" system, will be crucial for evaluating and comparing the sustainability of different synthetic protocols for iron dihydrate and its derivatives. researchgate.net This will guide researchers in designing processes that minimize environmental and health impacts from start to finish.
Research Findings in Green Applications:
Waste Valorization: Iron(II) oxalate from industrial pickling waste can be thermally converted to magnetite, which has applications in sustainable energy processes like chemical looping. mdpi.com
Green Synthesis: Greener routes for producing iron-based nanoparticles using plant extracts and biocompatible materials are being actively developed to reduce reliance on toxic chemicals. nih.govmdpi.comacs.org
Environmental Remediation: Iron nanoparticles, often synthesized from oxalate precursors, are effective catalysts for degrading environmental pollutants like organic dyes. rsc.orgacs.org
Q & A
Q. What are the standard methods for synthesizing iron(II) oxalate dihydrate, and how can purity be validated?
Iron(II) oxalate dihydrate (FeC₂O₄·2H₂O) is typically synthesized via precipitation from iron(II) salts (e.g., FeSO₄) and oxalic acid under controlled pH and temperature. Key steps include aging the precipitate at elevated temperatures (e.g., 90°C) to obtain α-polymorphs . Purity validation involves elemental analysis (e.g., ICP-OES for Fe content) and X-ray diffraction (XRD) to confirm crystallographic matches with reference patterns (e.g., COD-7218522) . Thermogravimetric analysis (TGA) can further verify the dihydrate structure by quantifying mass loss at ~100–200°C due to water release .
Q. How is X-ray diffraction (XRD) employed to characterize polymorphism in iron dihydrate compounds?
XRD is critical for distinguishing polymorphs like α- and β-iron(II) oxalate dihydrate. For example, α-polymorphs exhibit monoclinic structures with lattice parameters a = 12.06 Å, b = 5.56 Å, c = 9.95 Å, and β = 128.5°, validated via Rietveld refinement using databases like the Crystallography Open Database (COD) . Diffraction peaks at specific angles (e.g., 2θ = 18°, 23°) differentiate polymorphic phases, while deviations may indicate impurities or alternative hydration states .
Q. What thermal analysis techniques are used to determine decomposition pathways of iron dihydrates?
Simultaneous TGA-DSC (differential scanning calorimetry) under inert or oxidative atmospheres reveals decomposition steps. For iron(II) oxalate dihydrate, initial mass loss at ~190°C corresponds to water release, followed by oxalate decomposition to FeO, γ-Fe₂O₃, or α-Fe₂O₃ above 300°C . For ferrous gluconate dihydrate, decomposition intermediates include Fe₃O₄, identified via coupled FTIR or Mössbauer spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition products of iron dihydrates?
Discrepancies often arise from varying experimental conditions (e.g., atmosphere, heating rates). For instance, FeC₂O₄·2H₂O decomposition in air yields α-Fe₂O₃, while inert atmospheres favor FeO or Fe₃O₄ . Methodological solutions include:
Q. What methodological considerations are critical for solubility studies of iron dihydrates under varying conditions?
For compounds like iron phosphate dihydrate (FePO₄·2H₂O), solubility is pH- and temperature-dependent. Key approaches include:
Q. How does polymorphism in iron dihydrates impact their catalytic or material properties?
α- vs. β-polymorphs of FeC₂O₄·2H₂O exhibit distinct surface reactivities due to differences in crystal packing. For example, α-polymorphs show higher catalytic activity in CO₂ hydrogenation due to exposed Fe sites . Advanced characterization methods include:
- Surface-sensitive XPS to analyze Fe oxidation states.
- BET surface area measurements to correlate porosity with reactivity.
Q. What safety protocols are recommended for handling iron dihydrates given limited toxicological data?
Despite gaps in acute toxicity data (e.g., skin/eye irritation for FeC₂O₄·2H₂O ), researchers should:
Q. How can thermodynamic modeling predict phase transitions in iron dihydrate systems?
Software like FactSage or PHREEQC models phase stability using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
